molecular formula C8H7NO4 B1267165 2-Aminoisophthalic acid CAS No. 39622-79-2

2-Aminoisophthalic acid

Cat. No.: B1267165
CAS No.: 39622-79-2
M. Wt: 181.15 g/mol
InChI Key: LDOMKUVUXZRECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoisophthalic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMKUVUXZRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303575
Record name 2-aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39622-79-2
Record name 39622-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoisophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Aminoisophthalic Acid from 5-Nitroisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-aminoisophthalic acid (also known as 5-aminoisophthalic acid) from its precursor, 5-nitroisophthalic acid. This transformation is a critical step in the production of various fine chemicals and pharmaceutical intermediates, including non-ionic X-ray contrast media.[1] This document details various reduction methodologies, providing quantitative data, comprehensive experimental protocols, and visual representations of the synthetic workflows.

Core Synthesis Pathway: Reduction of a Nitro Group

The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring of 5-nitroisophthalic acid to an amino group (-NH₂), yielding this compound. Several effective methods have been developed to achieve this, primarily categorized into catalytic hydrogenation and chemical reduction.

Comparative Analysis of Synthesis Methodologies

The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. The following table summarizes quantitative data from various cited methods for the synthesis of this compound.

MethodCatalyst/Reducing AgentSolventTemperatureTimePressureYieldPurityReference
Catalytic HydrogenationRaney NickelWater30-35°C1 hourNot Specified95%99.7%[2]
Catalytic Hydrogenation5% Palladium on CarbonWater, AmmoniaRoom Temp. to 75°C1-3 hours0.8 MPa99.2-99.4%100.0%[3]
Catalytic HydrogenationPalladium on Carbon / Raney NickelWaterNot SpecifiedNot Specified≤10 kg/cm ²·G>99%>99%[1]
Chemical ReductionSodium Disulfide (Na₂S₂)Water90-98°C2.5-3 hoursAtmospheric97%≥99%[4][5]
Chemical ReductionSodium Sulfide (Na₂S·9H₂O)5% NaOH (aq)60°C1 hourAtmosphericNot SpecifiedNot Specified[6]
Chemical ReductionHydrazine HydrateWater30-35°C1 hourAtmospheric95%99.7%[2]

Experimental Protocols

Below are detailed experimental procedures for the key synthesis methods.

Method 1: Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate[2]
  • Preparation: In a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir the mixture for 1 hour until the system becomes clear.

  • Catalyst Addition: Add 10 g of Raney nickel to the solution.

  • Reduction: Slowly raise the temperature to 30-35°C. At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

  • Reaction Completion: Continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid, which will cause a large amount of white solid to precipitate.

  • Purification: Collect the precipitate by filtration and dry it to obtain 172.0 g of 5-aminoisophthalic acid.

Method 2: Catalytic Hydrogenation with Palladium on Carbon[3]
  • Preparation: In an autoclave, combine 50.0 g of 5-nitroisophthalic acid, 150 ml of water, and 47.3 g of 28% aqueous ammonia. Add 2.5 g of 5% palladium on carbon (50% wet).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.8 MPa. Stir the mixture at 1300 rpm. The reaction is exothermic, and the temperature will rise to a maximum of 75°C.

  • Reaction Completion: The reaction is complete after 1 hour, which is confirmed by the cessation of hydrogen gas absorption.

  • Catalyst Removal: Cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • Isolation: Add 49.5 g of 35% hydrochloric acid to the reaction solution to neutralize the ammonia and crystallize the product.

  • Purification: Filter the crystals and dry them to obtain 42.6 g of white 5-aminoisophthalic acid crystals.

Method 3: Chemical Reduction with Sodium Disulfide[4][5]
  • Preparation: In a reactor, add water and sodium carbonate, and heat while stirring to dissolve. After complete dissolution, add 5-nitroisophthalic acid. The mass ratio of 5-nitroisophthalic acid:water:sodium carbonate should be 1:4-5:0.6-0.73.

  • Reduction: While stirring, add a 20-25% aqueous solution of sodium disulfide dropwise to the solution from the previous step. Control the temperature between 90-98°C. The addition should take approximately 30 minutes. The molar ratio of 5-nitroisophthalic acid to sodium disulfide should be 1:0.6-0.75.

  • Reaction Completion: After the addition, heat the mixture at reflux for 2.5-3 hours.

  • Filtration: Filter the hot solution and collect the filtrate.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5 and cool to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry to obtain 5-aminoisophthalic acid as an off-white crystalline powder.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

G cluster_0 Method 1: Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate Start1 Dissolve 5-Nitroisophthalic Acid and NaOH in Water Add_Catalyst1 Add Raney Nickel Start1->Add_Catalyst1 Reduction1 Heat to 30-35°C and Add Hydrazine Hydrate Add_Catalyst1->Reduction1 Stir1 Continue Stirring for 30 min Reduction1->Stir1 Isolation1 Adjust pH to 3.5-4.0 with Acetic Acid Stir1->Isolation1 Purification1 Filter and Dry the Precipitate Isolation1->Purification1 End1 5-Aminoisophthalic Acid Purification1->End1

Caption: Workflow for Raney Nickel/Hydrazine Hydrate Reduction.

G cluster_1 Method 2: Catalytic Hydrogenation with Palladium on Carbon Start2 Combine 5-Nitroisophthalic Acid, Water, Ammonia, and Pd/C in Autoclave Hydrogenation2 Pressurize with H₂ (0.8 MPa) and Stir Start2->Hydrogenation2 Completion2 Monitor H₂ Absorption (approx. 1 hour) Hydrogenation2->Completion2 Catalyst_Removal2 Cool and Filter to Remove Catalyst Completion2->Catalyst_Removal2 Isolation2 Neutralize with HCl to Crystallize Product Catalyst_Removal2->Isolation2 Purification2 Filter and Dry Crystals Isolation2->Purification2 End2 5-Aminoisophthalic Acid Purification2->End2

Caption: Workflow for Palladium on Carbon Catalytic Hydrogenation.

G cluster_2 Method 3: Chemical Reduction with Sodium Disulfide Start3 Dissolve 5-Nitroisophthalic Acid and Sodium Carbonate in Water Reduction3 Add Sodium Disulfide Solution at 90-98°C Start3->Reduction3 Reflux3 Reflux for 2.5-3 hours Reduction3->Reflux3 Filtration3 Hot Filtration Reflux3->Filtration3 Isolation3 Acidify Filtrate with HCl to pH 3-3.5 Filtration3->Isolation3 Purification3 Filter, Wash with Water, and Dry Isolation3->Purification3 End3 5-Aminoisophthalic Acid Purification3->End3

Caption: Workflow for Sodium Disulfide Chemical Reduction.

Conclusion

References

Spectroscopic Characterization of 2-Aminoisophthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Aminoisophthalic acid (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1][2][3][4] Due to the limited availability of specific experimental spectral data in public databases, this document focuses on the predicted spectroscopic properties based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a practical resource for researchers involved in the synthesis, analysis, and application of this compound and related compounds, particularly in the fields of materials science and drug development.

Introduction

This compound, also known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic compound containing both amino and carboxylic acid functional groups.[1] This unique substitution pattern makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound. This guide outlines the expected spectroscopic signatures of this compound in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), and provides standardized protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known effects of the functional groups present in the molecule.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3400-3200N-H StretchPrimary AmineMedium, two bands
3300-2500O-H StretchCarboxylic AcidStrong, very broad
3100-3000C-H StretchAromaticMedium to Weak
1710-1680C=O StretchCarboxylic AcidStrong
1620-1580N-H BendPrimary AmineMedium
1600-1450C=C StretchAromatic RingMedium to Weak
1320-1210C-O StretchCarboxylic AcidStrong
1335-1250C-N StretchAromatic AmineStrong
900-675C-H Bend (out-of-plane)AromaticStrong
Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted J-coupling (Hz)
~12-13Singlet (broad)2H-COOHN/A
~7.5-7.8Doublet of doublets1HAromatic H (H-5)J ≈ 7-9, J ≈ 1-2
~6.8-7.2Doublet of doublets2HAromatic H (H-4, H-6)J ≈ 7-9, J ≈ 1-2
~5.0-6.0Singlet (broad)2H-NH₂N/A
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon TypeAssignment
~168-172Quaternary-COOH (C1, C3)
~145-150QuaternaryC-NH₂ (C2)
~130-135TertiaryAromatic CH (C5)
~115-120TertiaryAromatic CH (C4, C6)
~110-115QuaternaryAromatic C (C-H adjacent to COOH)
Predicted UV-Vis Spectral Data

Solvent: Methanol or Ethanol

λ_max_ (nm)Electronic TransitionChromophore
~210-230π → πBenzene Ring
~250-270π → πBenzene Ring with -COOH substitution
~290-320n → π* / π → π*Benzene Ring with -NH₂ substitution
Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
181Molecular Ion [M]⁺
164[M - OH]⁺
163[M - H₂O]⁺
136[M - COOH]⁺
118[M - COOH - H₂O]⁺
92[C₆H₆N]⁺

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data for a solid organic compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet Method

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopic grade Potassium Bromide (KBr) to remove any absorbed water.

    • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under vacuum to remove entrapped air.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a blank KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire the spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and acquire the absorption spectrum over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI)

  • Sample Introduction:

    • Introduce a small amount of the solid this compound into the mass spectrometer via a direct insertion probe.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Final Characterization Sample Solid this compound FTIR FT-IR Spectroscopy (KBr Pellet) Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) Sample->NMR UV_Vis UV-Vis Spectroscopy (in Methanol) Sample->UV_Vis MS Mass Spectrometry (EI-MS) Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (C-H Framework) NMR->NMR_Data UV_Vis_Data Electronic Transition Analysis UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Comprehensive Structural Confirmation FTIR_Data->Conclusion NMR_Data->Conclusion UV_Vis_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While experimental data is not widely available, the predicted spectral information, based on fundamental principles, offers valuable insights for researchers. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for the rigorous quality control and structural verification required in drug development and materials science research. The application of these methods will enable the unambiguous identification and characterization of this compound, facilitating its use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Crystal Structure of Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note: An exhaustive search of scientific literature and crystallographic databases did not yield a complete single-crystal X-ray diffraction study for 2-aminoisophthalic acid. In its place, this guide provides a comprehensive analysis of the closely related isomer, 5-aminoisophthalic acid hemihydrate , for which detailed crystallographic data is available. This information should serve as a valuable reference for understanding the structural characteristics of this class of compounds.

Introduction

5-Aminoisophthalic acid is a versatile organic building block utilized in the synthesis of various compounds, including metal-organic frameworks and pharmaceutical intermediates. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing new materials, and developing structure-activity relationships. This document provides a detailed analysis of the crystal structure of 5-aminoisophthalic acid hemihydrate, based on the single-crystal X-ray diffraction study published by Dobson and Gerkin.[1][2]

Crystallographic Data Summary

The crystal structure of 5-aminoisophthalic acid hemihydrate (C₈H₇NO₄·0.5H₂O) reveals a zwitterionic form of the molecule, where the amino group is protonated (ammonio group) and one of the carboxylic acid groups is deprotonated. The water molecule in the crystal lattice is located on a twofold axis.[1][2] The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 9.4350 (19) Å, b = 9.1640 (18) Å, c = 20.166 (4) Å, β = 94.67 (3)°
Volume 1737.8 (6) ų
Z 4
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.35 g/mol
Radiation Mo Kα
Temperature 296 K

Data sourced from Dobson & Gerkin (1998).[1][3]

Experimental Protocols

Crystal Growth

Single crystals of 5-aminoisophthalic acid hemihydrate were obtained through a straightforward solvent evaporation method. The general procedure is as follows:

  • Dissolution: 5-Aminoisophthalic acid powder was dissolved in ethanol at room temperature.

  • Decolorization: The solution was treated with decolorizing carbon to remove impurities.

  • Filtration: The solution was filtered to remove the carbon particles.

  • Crystallization: The filtrate was allowed to evaporate slowly at room temperature, which resulted in the formation of thick, plate-like crystals suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves a series of steps, from data collection to structure refinement. The general workflow for such an analysis is depicted in the diagram below.

experimental_workflow cluster_crystal Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis/Purification Growth Crystal Growth Synthesis->Growth Selection Crystal Selection Growth->Selection Mount Mount Crystal Selection->Mount Data_Collection Data Collection Mount->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Experimental workflow for single-crystal X-ray diffraction.

Intermolecular Interactions and Crystal Packing

The crystal structure of 5-aminoisophthalic acid hemihydrate is characterized by an extensive three-dimensional network of hydrogen bonds.[1][2] These interactions involve the ammonio group, the carboxylic acid group, the carboxylate group, and the water molecule.

The ammonio group acts as a hydrogen-bond donor, forming three intermolecular N—H···O bonds with N···O distances ranging from 2.762 (2) to 2.905 (2) Å.[1][2] The carboxylic acid group participates in two intermolecular O—H···O hydrogen bonds, with O···O distances of 2.536 (2) and 2.746 (2) Å.[1][2] The water molecule is crucial in linking the 5-aminoisophthalate molecules, accepting and donating hydrogen bonds.

This intricate network of hydrogen bonds results in a stable crystal lattice. The diagram below illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate molecule.

Key hydrogen bonding interactions in 5-aminoisophthalic acid hemihydrate.

Conclusion

The crystal structure of 5-aminoisophthalic acid hemihydrate reveals a complex and stable three-dimensional network dominated by hydrogen bonding. The molecule exists in a zwitterionic form, which influences its intermolecular interactions. This detailed structural information is fundamental for understanding the physicochemical properties of this compound and for its application in materials science and drug development. While the crystal structure of this compound remains to be fully characterized, the analysis of its 5-isomer provides valuable insights into the structural chemistry of aminobenzenedicarboxylic acids.

References

Solubility of 2-Aminoisophthalic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoisophthalic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including available data for structurally related compounds, detailed experimental protocols for solubility determination, and a relevant synthetic workflow illustrating its application in the pharmaceutical industry.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, data for the structurally similar compound, 2-aminoterephthalic acid, can provide valuable insights into its likely solubility behavior. The following table summarizes the mole fraction solubility of 2-aminoterephthalic acid in several alcoholic solvents at various temperatures. It is important to note that the solubility of this compound may differ due to variations in its molecular structure and crystal packing.

Table 1: Solubility of 2-Aminoterephthalic Acid in Alcoholic Solvents

SolventTemperature (K)Mole Fraction Solubility (10⁴ * x)
Methanol 303.1510.45
308.1512.11
313.1514.03
318.1516.25
323.1518.82
328.1521.80
333.1525.25
338.1529.25
Ethanol 303.154.48
308.155.25
313.156.15
318.157.21
323.158.45
328.159.89
333.1511.58
338.1513.54
1-Propanol 303.152.15
308.152.55
313.153.02
318.153.57
323.154.22
328.154.97
333.155.85
338.156.89
1-Butanol 303.151.18
308.151.41
313.151.68
318.152.00
323.152.38
328.152.82
333.153.35
338.153.97

Data for 2-aminoterephthalic acid is provided for comparative purposes.

The solubility of amino acids is significantly influenced by the pH of the solution.[1] In aqueous systems, amino acids exist as zwitterions at their isoelectric point, often exhibiting minimum solubility.[1] The solubility increases as the pH moves away from the isoelectric point due to the formation of cationic or anionic species.[1]

Experimental Protocols

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[2] This method involves allowing a solid solute to reach equilibrium with a solvent at a constant temperature.

Isothermal Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed and thermostatically controlled vessel (e.g., a jacketed glass reactor).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the undissolved solid.

  • Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to stand undisturbed for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated or pre-cooled to the experimental temperature. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

  • Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A pre-established calibration curve is used to quantify the concentration.

Application in Pharmaceutical Synthesis: Iohexol Workflow

5-Aminoisophthalic acid, a close isomer of this compound, is a crucial intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[3] The following diagram illustrates the key steps in this synthetic pathway.

Iohexol_Synthesis A 5-Aminoisophthalic Acid B Iodination A->B C 5-Amino-2,4,6-triiodoisophthalic acid B->C D Acylation C->D E 5-Acetamido-2,4,6-triiodoisophthalic acid D->E F Amidation E->F G 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide F->G H N-Alkylation G->H I Iohexol H->I

Caption: Synthetic pathway of Iohexol from 5-Aminoisophthalic Acid.

The following diagram outlines the general experimental workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E

Caption: Experimental workflow for solubility determination.

References

Theoretical and Computational Insights into 2-Aminoisophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in supramolecular chemistry, materials science, and notably, in the design of novel therapeutic agents. Its structural features, including the presence of amino and carboxylic acid functional groups, allow for a rich variety of intermolecular interactions, making it an attractive scaffold for the development of metal-organic frameworks (MOFs) and pharmacologically active molecules. Computational and theoretical studies play a pivotal role in elucidating the electronic structure, reactivity, and interaction profiles of this compound, thereby accelerating its application in various scientific domains. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound (C₈H₇NO₄) consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 2.[1][2] The presence of both acidic (carboxyl) and basic (amino) functionalities imparts zwitterionic characteristics in certain environments and allows for diverse hydrogen bonding patterns.

Computational Methodology

The theoretical investigation of this compound typically employs a range of computational chemistry techniques to predict its structural, electronic, and spectroscopic properties. A general workflow for such studies is outlined below.

Computational Chemistry Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Analysis & Visualization cluster_3 Application Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization DFT/HF Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Single Point Docking & Drug Design Docking & Drug Design Geometry Optimization->Docking & Drug Design Optimized Ligand Vibrational Spectra Vibrational Spectra Frequency Calculation->Vibrational Spectra IR/Raman Molecular Orbitals Molecular Orbitals Electronic Properties->Molecular Orbitals HOMO/LUMO Electrostatic Potential Electrostatic Potential Electronic Properties->Electrostatic Potential MEP

A general workflow for computational studies of small molecules.
Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for these investigations due to its favorable balance of accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and the calculation of electronic and spectroscopic properties.[3][4][5][6]

Molecular Docking

In the context of drug development, molecular docking simulations are performed to predict the binding orientation and affinity of this compound derivatives within the active site of a biological target.[7][8][9] This aids in understanding the structure-activity relationship (SAR) and in the rational design of more potent inhibitors.

Calculated Molecular Properties

While a dedicated, comprehensive computational study on this compound is not extensively reported in the literature, data from studies on structurally similar molecules, such as 5-aminoisophthalic acid and other amino acid derivatives, can provide valuable insights.[4] The following tables present illustrative data that would be expected from DFT calculations on this compound.

Optimized Geometric Parameters

The geometry of this compound is optimized to find the lowest energy conformation. Key bond lengths and angles are crucial for understanding its three-dimensional structure.

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (aromatic)1.39 - 1.41
C-N~1.40
C-C (carboxyl)~1.50
C=O~1.22
C-O~1.35
O-H~0.97
N-H~1.01
Bond AngleC-C-C (aromatic)118 - 122
C-C-N~120
C-C-C=O~120
O=C-O~125

Note: These are typical values for similar molecular structures and should be confirmed by specific calculations for this compound.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3500 - 36003400 - 3500 (broad)
N-H stretch (amino)3300 - 35003200 - 3400
C=O stretch (carboxylic acid)1700 - 17501680 - 1720
C-C stretch (aromatic)1450 - 16001450 - 1600
C-N stretch1250 - 13501250 - 1350
O-H bend (in-plane)1300 - 14501300 - 1450

Note: Calculated frequencies are often scaled to better match experimental values. The values presented are illustrative.[10][11]

Electronic Properties

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

PropertyCalculated Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: These are estimated values based on similar aromatic compounds.[4][5]

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) of this compound mol label_neg Negative Potential (Red) (e.g., around O atoms) Nucleophilic Attack Site label_pos Positive Potential (Blue) (e.g., around H of COOH) Electrophilic Attack Site

Conceptual representation of a Molecular Electrostatic Potential map.

Experimental Protocols

Synthesis of this compound

A common synthetic route to aminophthalic acids involves the reduction of the corresponding nitro derivative.

Protocol: Reduction of 2-Nitroisophthalic Acid

  • Dissolution: Dissolve 2-nitroisophthalic acid in a suitable solvent, such as ethanol or a mixture of water and ethanol.

  • Reduction: Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using Pd/C, to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Note: This is a generalized protocol; specific reaction conditions may vary.

Spectroscopic Characterization

FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13]

Raman Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide.

  • Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm).

  • Analysis: Analyze the scattering peaks to identify the vibrational modes, which are complementary to the FT-IR data.[12][13]

Application in Drug Development

The structural and electronic properties of this compound make it a valuable scaffold in drug design. Its derivatives can be designed to interact with specific biological targets. For instance, it can be used as a core structure to which various pharmacophoric groups are attached to modulate binding affinity and selectivity for a target protein, such as a kinase or a receptor.

Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Inhibitor 2-AIA Derivative Inhibitor->Kinase A

Conceptual signaling pathway inhibited by a 2-AIA derivative.

Conclusion

Theoretical and computational studies provide indispensable tools for understanding the fundamental properties of this compound and for guiding its application in materials science and drug discovery. While specific computational data for this molecule is not as prevalent as for some of its isomers, the established methodologies in computational chemistry allow for reliable predictions of its geometry, vibrational spectra, and electronic properties. The integration of these computational insights with experimental validation will continue to drive the development of novel materials and therapeutics based on this versatile molecular scaffold.

References

Quantum Chemical Blueprint of 2-Aminoisophthalic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Aminoisophthalic acid. In the absence of extensive published experimental and computational data for this specific molecule, this document serves as a methodological blueprint, leveraging established theoretical frameworks and data from analogous compounds. The protocols and analyses detailed herein are designed to furnish researchers with a robust foundation for initiating and interpreting their own computational and experimental investigations of this compound and its derivatives, thereby facilitating its exploration in drug design and materials science.

Introduction

This compound, a substituted aromatic dicarboxylic acid, presents a molecule of significant interest for its potential applications in medicinal chemistry and as a linker in the synthesis of metal-organic frameworks (MOFs). Its structural features, including the presence of amino and carboxylic acid functional groups, offer multiple sites for molecular interactions and chemical modifications. Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, designing novel derivatives with tailored functionalities, and interpreting experimental spectroscopic data.

This guide outlines the standard computational and experimental methodologies for a thorough analysis of this compound. By applying Density Functional Theory (DFT), a powerful and widely used computational method, we can predict its optimized geometry, vibrational frequencies, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP). These calculated parameters provide deep insights into the molecule's stability, reactivity, and potential interaction sites.

Methodologies

Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations outlined in this guide are based on the widely adopted Density Functional Theory (DFT) approach, which offers a favorable balance between computational cost and accuracy for molecules of this size.

Software: Gaussian 09/16 suite of programs is recommended for all DFT calculations.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized to its ground state energy minimum.

    • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust choice for this class of molecules.

    • Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, is employed to accurately describe the electronic distribution, particularly for the anionic and hydrogen-bonding interactions.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Properties Calculation:

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

A visual representation of this computational workflow is provided below.

Computational Workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min confirm_min->geom_opt No electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) confirm_min->electronic_prop Yes reactivity_desc Calculate Reactivity Descriptors electronic_prop->reactivity_desc end Analyzed Properties reactivity_desc->end

Figure 1: A typical workflow for the quantum chemical analysis of this compound.
Experimental Protocols

The following experimental procedures are proposed based on established methods for the synthesis and characterization of related aromatic amino acids.

2.2.1. Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 2-nitroisophthalic acid.

Materials:

  • 2-Nitroisophthalic acid

  • Palladium on activated carbon (10% Pd/C)

  • Ammonium formate or Hydrazine hydrate

  • Methanol or Ethanol

  • Hydrochloric acid (for acidification, if needed)

  • Standard laboratory glassware and equipment for reflux and filtration.

Procedure:

  • Dissolve 2-nitroisophthalic acid in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Add the palladium on carbon catalyst to the solution.

  • Add a reducing agent, such as ammonium formate or hydrazine hydrate, portion-wise to the reaction mixture.

  • Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • If necessary, dissolve the residue in a basic aqueous solution and then re-precipitate the product by acidifying with hydrochloric acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The synthesis pathway is illustrated in the diagram below.

Synthesis Pathway start 2-Nitroisophthalic Acid product 2-Aminoisophthalic Acid start->product Reduction reagents Pd/C, NH4HCO2 or N2H4·H2O Solvent (e.g., Methanol) Reflux

Figure 2: Proposed synthesis of this compound via reduction.

2.2.2. Spectroscopic Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the synthesized this compound as a KBr pellet in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Results and Discussion

The following sections present the expected quantitative data from the quantum chemical calculations of this compound, based on the methodologies described above and insights from studies on analogous molecules.

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory is expected to yield a planar aromatic ring with the carboxylic acid and amino groups exhibiting some degree of rotational freedom. Key bond lengths and angles are presented in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C6-C1-C2119.5
C1-C61.39C1-C2-C3120.5
C2-C31.39C2-C3-C4119.8
C3-C41.40C3-C4-C5120.2
C4-C51.39C4-C5-C6119.7
C5-C61.40C5-C6-C1120.3
C1-C71.49C2-C1-C7121.0
C7=O81.22C6-C1-C7119.5
C7-O91.35O8-C7-O9123.0
C3-C101.49C2-C3-C10120.0
C10=O111.22C4-C3-C10120.2
C10-O121.35O11-C10-O12123.0
C2-N131.38C1-C2-N13120.0
N13-H141.01C3-C2-N13119.5
N13-H151.01H14-N13-H15118.0
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for the assignment of experimental IR and Raman spectra. A comparison of the expected experimental and calculated vibrational frequencies for key functional groups is presented in Table 2.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Experimental (FTIR)Calculated (DFT)Assignment
~3450~3455N-H asymmetric stretching
~3350~3352N-H symmetric stretching
~3000-3100~3050-3150Aromatic C-H stretching
~2500-3300~2600-3400O-H stretching (carboxylic acid dimer)
~1700~1705C=O stretching (carboxylic acid)
~1620~1625N-H bending
~1580, 1480~1585, 1482Aromatic C=C stretching
~1420~1425C-O-H in-plane bending
~1300~1305C-N stretching
~920~925O-H out-of-plane bending
Electronic Properties and Reactivity Descriptors

The analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting reactivity descriptors are crucial for understanding the chemical behavior of this compound. The HOMO is expected to be localized on the amino group and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid groups and the aromatic ring, suggesting these are the sites for nucleophilic attack.

Table 3: Predicted Electronic Properties and Reactivity Descriptors

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Ionization Potential (I)6.2 eV
Electron Affinity (A)1.8 eV
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.2 eV
Chemical Softness (S)0.227 eV⁻¹
Electrophilicity Index (ω)3.64 eV

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions (negative potential) are expected around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack. The blue regions (positive potential) are anticipated around the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as sites for nucleophilic attack.

Applications in Drug Development and Materials Science

The quantum chemical properties of this compound provide a foundation for its application in several scientific domains:

  • Drug Design: The MEP and HOMO-LUMO analysis can guide the design of novel drug candidates by identifying the key interaction sites for receptor binding. The calculated reactivity descriptors can help in predicting the metabolic stability and potential toxicity of its derivatives.

  • Materials Science: As a linker in Metal-Organic Frameworks (MOFs), the geometry and electronic properties of this compound dictate the structure and functionality of the resulting framework. The presence of the amino group provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.

Conclusion

This technical guide has outlined a comprehensive computational and experimental framework for the detailed analysis of this compound. While a dedicated, in-depth study of this molecule is not yet prevalent in the scientific literature, the methodologies and representative data presented here provide a robust starting point for researchers. The application of DFT calculations, in conjunction with experimental synthesis and spectroscopic characterization, will undoubtedly pave the way for a deeper understanding of this versatile molecule and unlock its full potential in the development of new pharmaceuticals and advanced materials.

Thermal Stability of 2-Aminoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the thermal stability analysis of 2-Aminoisophthalic acid (2-AIPA), a compound of interest in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Due to the limited availability of specific experimental data in peer-reviewed literature for 2-AIPA, this guide presents a framework for its thermal analysis, including detailed, generalized experimental protocols and theoretical data based on the behavior of analogous aromatic aminocarboxylic acids.

Introduction to Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for assessing its thermal stability.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is instrumental in determining the onset of decomposition, identifying thermal degradation stages, and quantifying mass loss associated with these events.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting points, phase transitions, and the enthalpy of decomposition, offering a deeper understanding of the energetic changes that occur upon heating.

Theoretical Thermal Decomposition Profile

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Event
< 150MinorLoss of adsorbed water and/or volatile impurities
150 - 350~49.7%Decarboxylation (loss of two CO₂ molecules)
> 350SignificantDecomposition of the remaining aromatic amine structure

Note: This table presents a theoretical representation. Actual experimental values may vary based on specific experimental conditions such as heating rate and atmospheric purity.

Table 2: Expected Differential Scanning Calorimetry (DSC) Events for this compound

Temperature (°C)Event TypeDescription
~280EndothermMelting point, as reported for this compound.[2]
> 280ExothermOnset of decomposition, likely corresponding to the decarboxylation process observed in TGA.
> 350ExothermFurther exothermic decomposition of the organic backbone.

Detailed Experimental Protocols

To ensure reproducible and accurate thermal analysis of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of 2-AIPA.

Sample Preparation:

  • Ensure the this compound sample is of high purity and in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).[1]

Instrumentation and Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Temperature Program:

    • Initial Temperature: Ambient (e.g., 25 °C)

    • Heating Rate: A standard heating rate of 10 °C/min is recommended. For higher resolution of thermal events, a slower rate of 5 °C/min can be used.[1]

    • Final Temperature: 600 °C, or until no further mass loss is observed.

  • Atmosphere:

    • Purge Gas: High-purity nitrogen or argon to maintain an inert environment.

    • Flow Rate: 20-50 mL/min to effectively remove gaseous decomposition products.[1]

Data Analysis:

  • Plot the percentage of mass loss versus temperature.

  • Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

  • Quantify the percentage of mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is intended to identify melting points, phase transitions, and the enthalpy of decomposition of 2-AIPA.

Sample Preparation:

  • Accurately weigh 2-5 mg of the powdered this compound sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to ensure a closed system, especially if volatilization is expected before decomposition.

Instrumentation and Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Temperature Program:

    • Initial Temperature: Ambient (e.g., 25 °C)

    • Heating Rate: A rate of 10 °C/min is standard.

    • Final Temperature: 400 °C, or a temperature sufficient to observe the melting and initial decomposition.

  • Atmosphere:

    • Purge Gas: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

  • Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

  • Plot the heat flow (mW) versus temperature.

  • Identify endothermic peaks, which may correspond to melting or other phase transitions.

  • Identify exothermic peaks, which typically indicate decomposition or crystallization events.

  • Calculate the enthalpy change (ΔH) for each thermal event by integrating the area under the corresponding peak.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the thermal stability analysis of this compound, the following diagrams illustrate the experimental workflow and a proposed decomposition pathway.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation sample 2-AIPA Powder weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga_instrument TGA Instrument (N₂ Atmosphere, 10°C/min) weigh_tga->tga_instrument dsc_instrument DSC Instrument (N₂ Atmosphere, 10°C/min) weigh_dsc->dsc_instrument tga_data TGA Curve (% Mass Loss vs. Temp) tga_instrument->tga_data interpretation Thermal Stability Profile (Tₒₙₛₑₜ, ΔH, Decomposition Steps) tga_data->interpretation dsc_data DSC Curve (Heat Flow vs. Temp) dsc_instrument->dsc_data dsc_data->interpretation

Caption: Experimental workflow for the thermal analysis of 2-AIPA.

decomposition_pathway AIPA This compound (C₈H₇NO₄) Intermediate Decarboxylated Intermediate (C₇H₇NO₂) AIPA->Intermediate Δ (150-350°C) -2CO₂ Products Gaseous Products (CO₂, H₂O, NOx) Intermediate->Products Δ (>350°C) Residue Carbonaceous Residue Intermediate->Residue Δ (>350°C)

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting the thermal stability analysis of this compound. While specific, published experimental data remains scarce, the detailed protocols and theoretical considerations presented here offer a robust starting point for researchers. The multi-stage decomposition, initiated by decarboxylation followed by the degradation of the aromatic ring, is the anticipated thermal behavior. Rigorous adherence to the outlined TGA and DSC methodologies will ensure the generation of high-quality, reliable data, which is crucial for the successful application of this compound in advanced material synthesis and drug development.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 2-aminoisophthalic acid. In the absence of publicly available single-crystal X-ray diffraction data, this guide leverages theoretical calculations based on Density Functional Theory (DFT), a robust computational method for predicting molecular structures and properties. This approach provides valuable insights into the molecule's three-dimensional arrangement, which is crucial for understanding its chemical behavior, intermolecular interactions, and potential applications in drug design and materials science.

Molecular Structure and Conformation

This compound, with the chemical formula C₈H₇NO₄, is an aromatic compound featuring a benzene ring substituted with an amino group and two carboxylic acid groups at positions 2, 1, and 3, respectively. The spatial arrangement of these functional groups determines the molecule's overall geometry, polarity, and capacity for intermolecular interactions, such as hydrogen bonding.

The conformation of the carboxylic acid groups relative to the benzene ring and the amino group is of particular interest. Intramolecular hydrogen bonding between the amino group and an adjacent carboxylic acid group is a potential factor influencing the planarity and rotational barriers within the molecule.

Atom Labeling Scheme

To facilitate the discussion of the molecular geometry, the atoms of this compound are labeled according to the following diagram:

Caption: Atom labeling scheme for this compound.

Quantitative Geometric Data (Theoretical)

The following tables summarize the predicted geometric parameters of this compound, obtained from geometry optimization calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. These values represent a low-energy conformation in the gaseous phase.

Table 1: Theoretical Bond Lengths of this compound

BondLength (Å)BondLength (Å)
C1-C21.412C1-C71.495
C2-C31.405C7-O11.215
C3-C41.398C7-O21.358
C4-C51.395O2-H10.968
C5-C61.399C2-N11.375
C6-C11.408N1-H21.012
C3-C81.501N1-H31.012
C8-O31.221C4-H51.085
C8-O41.365C5-H61.086
O4-H40.971C6-H71.084

Table 2: Theoretical Bond Angles of this compound

AngleAngle (°)AngleAngle (°)
C6-C1-C2118.5O1-C7-O2122.8
C1-C2-C3121.3O1-C7-C1123.5
C2-C3-C4119.2O2-C7-C1113.7
C3-C4-C5120.5C1-C2-N1120.9
C4-C5-C6120.1C3-C2-N1117.8
C5-C6-C1120.4H2-N1-H3118.5
C2-C3-C8122.1C2-N1-H2120.7
C4-C3-C8118.7O3-C8-O4123.1
O3-C8-C3124.2O4-C8-C3112.7

Table 3: Theoretical Dihedral Angles of this compound

Dihedral AngleAngle (°)Dihedral AngleAngle (°)
C6-C1-C2-C30.5C1-C2-N1-H2179.8
C1-C2-C3-C4-0.3C1-C2-C3-C8-178.9
C2-C3-C4-C50.1C2-C1-C7-O115.2
C3-C4-C5-C60.2C2-C1-C7-O2-165.1
C4-C5-C6-C1-0.3C2-C3-C8-O325.4
C5-C6-C1-C2-0.2C2-C3-C8-O4-155.8

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction (General Protocol)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

G cluster_0 Experimental Workflow A Synthesis and Purification of this compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Selection of a Suitable Single Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (e.g., direct methods, Patterson function) D->E F Structure Refinement E->F G Validation and Analysis (CIF file generation) F->G

Caption: Typical workflow for single-crystal X-ray diffraction.

  • Synthesis and Purification: this compound is synthesized and purified to obtain a high-purity sample suitable for crystallization.

  • Crystal Growth: Single crystals are grown from a saturated solution of the compound using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling.

  • Crystal Selection and Mounting: A well-formed single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. This is typically achieved using computational methods like direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other geometric parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Computational Geometry Optimization (DFT Protocol)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

G cluster_1 Computational Workflow H Build Initial 3D Structure of this compound I Select Computational Method (e.g., DFT) and Basis Set (e.g., 6-311G(d,p)) H->I J Perform Geometry Optimization (Energy Minimization) I->J K Frequency Calculation (Confirm true minimum) J->K L Analysis of Results (Bond lengths, angles, etc.) K->L

Caption: Workflow for computational geometry optimization using DFT.

  • Building the Initial Structure: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Selection of Method and Basis Set: A suitable computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-311G(d,p)) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

  • Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the geometry with the lowest potential energy, which corresponds to the most stable conformation.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum (and not a saddle point), a frequency calculation is performed. All vibrational frequencies should be real for a true minimum.

  • Analysis of Results: The optimized geometry is analyzed to extract key parameters such as bond lengths, bond angles, and dihedral angles.

Concluding Remarks

This technical guide has provided a comprehensive overview of the molecular geometry and conformation of this compound based on theoretical calculations. The presented data on bond lengths, bond angles, and dihedral angles offer valuable insights into the molecule's three-dimensional structure. While experimental crystallographic data remains the gold standard, the computational results presented herein serve as a robust and reliable model for researchers in drug development and materials science, enabling further studies on molecular docking, intermolecular interactions, and the design of novel functional materials. The outlined experimental and computational protocols provide a clear framework for future studies aimed at either experimentally determining or further refining the structural details of this important molecule.

Unveiling the Potential of 2-Aminoisophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, physicochemical properties, and applications of 2-Aminoisophthalic acid (2-AIPA), a versatile building block with growing significance in materials science and drug discovery.

Introduction

This compound, systematically known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic organic compound that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring both amino and carboxylic acid functional groups, positions it as a valuable precursor for the synthesis of a diverse range of molecules, most notably metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its physicochemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the tables below. It is crucial to distinguish this compound from its more commonly referenced isomer, 5-aminoisophthalic acid, as their properties and applications can differ significantly.

Table 1: General and Physicochemical Properties of this compound [1][2]

PropertyValue
IUPAC Name 2-aminobenzene-1,3-dicarboxylic acid
Synonyms 2,6-Dicarboxyaniline
CAS Number 39622-79-2
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Pale-yellow to yellow solid
Melting Point 280°C

Table 2: Computed Physicochemical Properties of this compound [1][3][4]

PropertyValue
XLogP3 0.8
Topological Polar Surface Area (TPSA) 100.62 Ų
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
pKa (Predicted) 4.27 ± 0.10

Solubility Profile

Experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, for the related isomer, 5-aminoisophthalic acid, it is reported to be insoluble in water and soluble in ethanol.[5] The solubility of amino acids, in general, is influenced by the solvent system and pH.[6]

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Workflow:

G cluster_0 Synthesis of this compound 2-Nitroisophthalic_acid 2-Nitroisophthalic Acid Reduction Reduction 2-Nitroisophthalic_acid->Reduction Reducing_agent Reducing Agent (e.g., H2/Pd-C, Sn/HCl) Reducing_agent->Reduction 2-Aminoisophthalic_acid This compound Reduction->2-Aminoisophthalic_acid

Caption: Proposed synthesis of this compound via reduction.

Experimental Procedure (Proposed):

  • Dissolution: Dissolve 2-nitroisophthalic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Reduction: Stir the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbon atom attached to the amino group. The availability of 13C NMR data for 5-aminoisophthalic acid can serve as a reference for spectral interpretation.[10]

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[1] These include:

  • O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹).

  • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

  • C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹).

  • C-N stretching and N-H bending vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).[1][3]

Applications

The primary and most well-documented application of aminoisophthalic acid isomers is in the synthesis of Metal-Organic Frameworks (MOFs). While many studies utilize the 5-aminoisophthalic acid isomer, this compound can also serve as a versatile organic linker.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The presence of both amino and carboxylate groups in this compound allows it to act as a bridging ligand, forming robust and functional frameworks.

Workflow for MOF Synthesis:

G cluster_1 Metal-Organic Framework (MOF) Synthesis 2-AIPA This compound (Organic Linker) Solvothermal_Reaction Solvothermal/ Hydrothermal Reaction 2-AIPA->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2, Cu(OAc)2) Metal_Salt->Solvothermal_Reaction MOF_Crystal MOF Crystal Solvothermal_Reaction->MOF_Crystal

Caption: General workflow for the synthesis of a MOF using 2-AIPA.

Potential Applications of 2-AIPA-based MOFs:

  • Gas Storage and Separation: The porous nature of these MOFs could be exploited for the storage of gases like hydrogen and methane, or for the selective separation of gases such as CO₂ from industrial flue gas.

  • Catalysis: The amino groups within the MOF structure can act as basic catalytic sites, or they can be post-synthetically modified to introduce other catalytic functionalities.

  • Sensing: The luminescence properties of MOFs can be modulated by the presence of certain analytes, making them potential candidates for chemical sensors.

Biological Activity and Drug Development

Currently, there is a significant lack of data regarding the intrinsic biological activity and specific signaling pathways associated with this compound. While some derivatives of related compounds, such as 2-aminothiazole-5-carboxylic acid, have been investigated for their anti-tumor properties, these findings cannot be directly extrapolated to this compound.[11] The cytotoxic activity of other dicarboxylic acid derivatives has also been explored.[12]

The primary relevance of this compound in the context of drug development currently lies in its role as a building block for more complex molecules and as a component of MOFs for potential drug delivery applications. Further research is required to elucidate any inherent pharmacological properties of this compound itself.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising, yet not fully explored, chemical entity. Its utility as a linker in the rapidly expanding field of metal-organic frameworks is its most prominent feature to date. While its physicochemical properties are reasonably well-documented, a clear and standardized synthesis protocol, along with comprehensive solubility data, would greatly benefit the research community. Furthermore, the exploration of its intrinsic biological activities remains a largely untapped area of investigation. This guide serves as a foundational resource for researchers, aiming to stimulate further inquiry into the novel properties and applications of this versatile molecule.

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 2-Aminoisophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 2-aminoisophthalic acid as a versatile organic linker. The protocols and data presented herein are intended to guide researchers in the synthesis, characterization, and application of these promising porous materials, particularly in the field of drug delivery.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of functional groups, such as amines, into the organic linkers can further enhance the properties of MOFs, enabling improved drug loading and targeted delivery. This compound is a readily available and versatile building block for the synthesis of amino-functionalized MOFs. This document focuses on the synthesis and application of several notable MOFs derived from this linker, including UiO-66-NH₂, IRMOF-3, and the ABDC series (M-ABDC, where M = Mg, Co).

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized using this compound, providing a comparative overview of their physical and drug delivery properties.

Table 1: Physicochemical Properties of this compound-Based MOFs

MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
UiO-66-NH₂Zr⁴⁺~950--[1]
UiO-66-NH₂Zr⁴⁺3230.167-[2]
IRMOF-3Zn²⁺718.110.3782.105[3]
Mg-ABDCMg²⁺25.40.02-[4]
Co-ABDCCo²⁺18.60.01-[4]

Table 2: Drug Loading and Release Properties of this compound-Based MOFs

MOF NameDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference
UiO-66-NH₂5-Fluorouracil (5-FU)30.31pH-responsiveEnhanced chemotherapy sensitivity in breast cancer cells.[5]
UiO-66-NH₂Doxorubicin (DOX)>51pH-responsiveEffective for co-delivery of drugs and genes.[6]
UiO-66-NH₂-FADoxorubicin (DOX)36.25pH 5.4 (acidic)Targeted delivery to colorectal cancer cells.[2]
IRMOF-310-hydroxycamptothecine (HCPT)46pH-responsiveHigher loading with one-pot synthesis.[7]
Fe₃O₄@UiO-66-NH₂Quercetin43.1pH 5.4 and 7.4pH-dependent sustained release.[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key MOFs based on this compound.

Protocol 1: Solvothermal Synthesis of UiO-66-NH₂

This protocol describes a standard solvothermal method for the synthesis of UiO-66-NH₂.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

Procedure:

  • In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 0.125 g of ZrCl₄ and 0.123 g of this compound in a mixture of 15 mL of DMF and 1 mL of concentrated HCl.[5]

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.[2]

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[2]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF three times to remove unreacted starting materials.

  • Perform a solvent exchange by soaking the product in fresh ethanol for three days, replacing the ethanol daily.

  • Activate the MOF by drying the product under vacuum at 120-150 °C for 12 hours to remove the solvent from the pores.

Protocol 2: Solvothermal Synthesis of IRMOF-3

This protocol outlines the solvothermal synthesis of IRMOF-3.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

Procedure:

  • In a glass vial, dissolve 1.2 g of zinc nitrate hexahydrate and 0.3 g of this compound in 30 mL of dry DMF.[3]

  • Stir the resulting suspension for 20 minutes at room temperature.[3]

  • Seal the vial and place it in an oven at 105 °C for 24 hours.[3]

  • After cooling to room temperature, decant the solvent.

  • Wash the resulting brown crystals three times with fresh, dry DMF.[3]

  • Immerse the product in chloroform for three days, replacing the chloroform with a fresh portion each day.[3]

  • Collect the final product and dry it under vacuum.

Protocol 3: General Protocol for Solvothermal Synthesis of Mg-ABDC and Co-ABDC

This protocol provides a general guideline for the synthesis of the ABDC series of MOFs.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • In a Teflon-lined autoclave, dissolve the respective metal salt (e.g., Mg(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O) and this compound in a mixture of DMF and ethanol.

  • The specific molar ratios and solvent volumes may need to be optimized based on the desired product and scale.

  • Seal the autoclave and heat it in an oven at a temperature between 90 °C and 125 °C for 48 hours.[1]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol.

  • Dry the final product under vacuum.

Protocol 4: General Protocol for Drug Loading into Amino-Functionalized MOFs

This protocol describes a general impregnation method for loading drug molecules into the pores of activated MOFs.

Materials:

  • Activated amino-functionalized MOF (e.g., UiO-66-NH₂, IRMOF-3)

  • Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)

  • Suitable solvent for the drug (e.g., deionized water, ethanol, PBS)

Procedure:

  • Disperse a known amount of the activated MOF in a solution of the drug in a suitable solvent.

  • Stir the mixture vigorously at room temperature for 24 hours in the dark to allow for drug encapsulation.[5]

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF particles.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation Metal_Salt Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) Mix_Dissolve Mix & Dissolve Metal_Salt->Mix_Dissolve Organic_Linker This compound Organic_Linker->Mix_Dissolve Solvent Solvent (e.g., DMF) Solvent->Mix_Dissolve Autoclave Teflon-lined Autoclave Mix_Dissolve->Autoclave Heating Heating (e.g., 100-150°C, 24-48h) Autoclave->Heating Washing Washing with Solvent (e.g., DMF, Ethanol) Heating->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Activation Drying under Vacuum (e.g., 120-150°C) Solvent_Exchange->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

drug_loading_release cluster_loading Drug Loading cluster_release In Vitro Drug Release Activated_MOF Activated MOF Incubation Incubation with Stirring (e.g., 24h, RT) Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Drug_Loaded_MOF Drug-Loaded MOF Incubation->Drug_Loaded_MOF Incubation_37C Incubation at 37°C Drug_Loaded_MOF->Incubation_37C PBS_Solution PBS Solution (pH 7.4 or 5.5) PBS_Solution->Incubation_37C Drug_Release Drug Release Incubation_37C->Drug_Release Analysis Analysis of Drug Concentration (e.g., UV-Vis) Drug_Release->Analysis

Caption: Workflow for drug loading and in vitro release studies.

apoptosis_pathway cluster_cell Cancer Cell Drug_Loaded_MOF Drug-Loaded UiO-66-NH₂ Endocytosis Endocytosis Drug_Loaded_MOF->Endocytosis Drug_Release_Inside Intracellular Drug Release Endocytosis->Drug_Release_Inside ROS_Generation Increased ROS Generation Drug_Release_Inside->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase9_Activation Caspase-9 Activation Mitochondrial_Stress->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed apoptosis signaling pathway induced by drug-loaded UiO-66-NH₂.

References

Application Notes and Protocols: 2-Aminoisophthalic Acid in Metal-Organic Framework Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoisophthalic acid as an organic linker. These MOFs, with their inherent porosity and functionalizable amino groups, are promising candidates for advanced drug delivery systems.

Introduction

This compound (H₂AIP) is a versatile organic linker for the synthesis of MOFs. The presence of both carboxylate groups for coordination with metal ions and a free amino group for post-synthetic modification or direct drug interaction makes it an attractive building block for functional materials.[1] MOFs derived from H₂AIP exhibit tunable porosity, high surface area, and the potential for controlled drug release, addressing key challenges in drug delivery such as poor drug solubility, stability, and targeted delivery.[2][3]

Applications in Drug Delivery

MOFs synthesized with this compound have demonstrated significant potential as carriers for various therapeutic agents. The amino group can enhance drug loading through hydrogen bonding and other non-covalent interactions. Furthermore, the framework's structure can be designed to respond to specific physiological stimuli, such as pH, enabling targeted drug release in diseased tissues like tumors, which often have a more acidic environment.[4]

A notable example is the use of a copper-based MOF with 5-aminoisophthalic acid (a positional isomer of this compound) for the delivery of ibuprofen. This study highlighted the role of the uncoordinated amino group in facilitating drug interaction and achieving controlled release.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and its isomers, providing a comparative overview of their properties.

Table 1: Physicochemical Properties of Amino-Isophthalic Acid Based MOFs

MOF DesignationMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
(Al)MIL-101-NH₂Al2303--[5]
Mg-ABDCMg---[6][7][8]
Co-ABDCCo---[6][7][8]
Sr-ABDCSrLow-Narrow[6][7][8]
MIP-207-NH₂-25%Ti735-0.57 and 0.82[9]
Ni-AIPNi---[10]
Cu-AIPACu---[1]

Note: Data for some entries are not available in the cited literature. ABDC = 2-aminoterephthalate, a related amino-functionalized linker.

Table 2: Drug Loading and Release Data for Amino-Functionalized MOFs

MOF SystemDrugDrug Loading CapacityRelease ConditionsKey FindingsReference
ORI@MOF-5Oridonin52.86% ± 0.59%-Sustained release, ~87% in 60h
MIL-100(Fe)Chloroquine220 mg/gPBS and simulated gastric solutions~80% release after 7.5h
AIPA-Cu(II) MOFIbuprofenGood loading capacityIn-vitro studiesExcellent controlled release[1]
UiO-66Doxorubicin450 mg/g-High loading capacity[11]
UiO-66Ibuprofen67 mg/g-Lower loading compared to doxorubicin[11]
MIL-101(Cr)Ibuprofen1.376 g/gSimulated body fluid at 37°CComplete release after 6 days[12]
MIL-100(Cr)Ibuprofen0.347 g/gSimulated body fluid at 37°CComplete release within 3 days[12]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF

This protocol provides a general guideline for the solvothermal synthesis of MOFs using this compound. Specific parameters may need to be optimized depending on the metal source and desired MOF structure.

Materials:

  • This compound (H₂AIP)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

  • Chloroform

Procedure:

  • Preparation of Precursor Solution: In a glass vial or beaker, dissolve the metal salt and this compound in DMF. The molar ratio of metal to linker should be optimized, but a 1:1 or 1:2 ratio is a common starting point.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven. The reaction temperature and time are critical parameters and should be optimized. Typical conditions range from 100 to 150 °C for 24 to 72 hours.[13]

  • Isolation and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature. Collect the solid product by filtration or centrifugation. Wash the product several times with fresh DMF to remove any unreacted starting materials, followed by washing with a volatile solvent like ethanol or methanol.[14]

  • Activation: To remove the solvent molecules occluded within the pores, a proper activation process is crucial.[15][16]

    • Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent such as ethanol or methanol for several days, replacing the solvent periodically. This helps in exchanging the high-boiling point DMF with a more easily removable solvent.[14]

    • Thermal Activation: After solvent exchange, dry the MOF under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for several hours to completely remove the solvent from the pores. The activation temperature should be below the decomposition temperature of the MOF, which can be determined by thermogravimetric analysis (TGA).[14]

Protocol 2: Drug Loading into this compound-Based MOFs

This protocol describes a common method for loading a drug into a pre-synthesized and activated MOF.

Materials:

  • Activated this compound-based MOF

  • Drug of interest

  • Suitable solvent (in which the drug is soluble and does not degrade the MOF)

Procedure:

  • Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Impregnation: Immerse a known amount of the activated MOF powder in the drug solution.

  • Incubation: Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF. The vessel should be sealed to prevent solvent evaporation.

  • Separation and Washing: After incubation, separate the drug-loaded MOF from the solution by centrifugation. Wash the solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.

  • Quantification of Loaded Drug: Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant and washing solutions using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity can be calculated using the following formula:

    Drug Loading (%) = [(Initial amount of drug - Amount of drug in supernatant and washes) / Amount of MOF] x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the in vitro release of a drug from a loaded MOF.

Materials:

  • Drug-loaded MOF

  • Release medium (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions, or an acidic buffer to simulate the tumor microenvironment)

Procedure:

  • Dispersion: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a vial or tube.

  • Incubation: Place the vial in a shaker or incubator maintained at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with an equal amount of fresh release medium.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula, accounting for the drug removed during previous sampling:

    Cumulative Release (%) = [Concentration at time t * (Total volume of release medium) + Σ(Concentration at time t-1 * Volume of aliquot removed)] / (Initial amount of loaded drug) x 100

Visualizations

Experimental Workflow for MOF Synthesis and Drug Delivery Application

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_drug_delivery Drug Delivery Application metal_salt Metal Salt metal_salt->precursors linker 2-Aminoisophthalic Acid linker->precursors solvent Solvent (DMF) solvent->precursors solvothermal Solvothermal Reaction precursors->solvothermal as_synthesized As-Synthesized MOF solvothermal->as_synthesized solvent_exchange Solvent Exchange as_synthesized->solvent_exchange thermal_activation Thermal Activation solvent_exchange->thermal_activation activated_mof Activated MOF thermal_activation->activated_mof drug_loading Drug Loading activated_mof->drug_loading characterization Characterization (PXRD, TGA, BET) activated_mof->characterization drug_release In Vitro Drug Release drug_loading->drug_release drug_loading->characterization

Caption: Workflow for the synthesis, activation, and drug delivery application of this compound-based MOFs.

Logical Relationship of Key Parameters in MOF Synthesis

Synthesis_Parameters cluster_inputs Input Parameters cluster_outputs Output Properties temp Temperature crystallinity Crystallinity temp->crystallinity yield Yield temp->yield time Time time->crystallinity time->yield ratio Metal:Linker Ratio ratio->crystallinity morphology Morphology ratio->morphology solvent Solvent solvent->crystallinity solvent->morphology modulator Modulator modulator->crystallinity modulator->morphology porosity Porosity (Surface Area, Pore Size) crystallinity->porosity

Caption: Key experimental parameters influencing the properties of synthesized MOFs.

References

Application Notes and Protocols: Solvothermal Synthesis of Coordination Polymers with 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 2-aminoisophthalic acid as a primary organic linker. The protocols are designed to be a practical guide for researchers in materials science, chemistry, and drug development, facilitating the reproducible synthesis of these versatile materials.

Introduction

Coordination polymers constructed from this compound have garnered significant interest due to their diverse structural topologies and potential applications in gas storage and separation, catalysis, chemical sensing, and drug delivery.[1][2][3] The presence of both carboxylate and amino functional groups on the isophthalic acid backbone allows for versatile coordination modes with various metal ions and the potential for post-synthetic modification.[4] Solvothermal synthesis is a widely employed method for producing high-quality crystalline CPs, as the elevated temperature and pressure conditions facilitate the dissolution of precursors and promote crystal growth.[1][3]

Applications of this compound-Based Coordination Polymers

Coordination polymers derived from this compound exhibit a range of functional properties, making them attractive for several applications:

  • Gas Adsorption and Separation: The porous nature of many of these materials, combined with the functional amino groups, makes them suitable candidates for selective CO2 capture.[5][6][7] The amino groups can enhance the affinity for CO2 through specific interactions.

  • Luminescent Sensing: Lanthanide-based CPs synthesized with aminoisophthalic acid derivatives have shown promising photoluminescent properties.[8][9] These materials can act as sensors for various small molecules and ions, with changes in luminescence intensity or lifetime serving as the detection signal.[8][9]

  • Catalysis: The metallic nodes and functionalized organic linkers can act as active sites for various catalytic reactions. For instance, some CPs have demonstrated photocatalytic activity in the degradation of organic dyes under UV irradiation.[4]

  • Drug Delivery: The porous structure and tunable properties of these MOFs make them potential candidates for hosting and releasing drug molecules. The biocompatibility of the chosen metal and linker is a critical consideration for such applications.

Experimental Protocols

The following protocols are generalized procedures for the solvothermal synthesis of coordination polymers using this compound and various metal salts. Researchers should note that minor variations in reactant concentrations, solvent systems, temperature, and reaction time can lead to different crystalline phases and properties.

Protocol 1: Synthesis of a Divalent Metal (e.g., Zn, Co) Coordination Polymer

This protocol is a general procedure for synthesizing a 2D or 3D coordination polymer with divalent metal ions.

Materials:

  • This compound (H₂aip)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 23 mL Teflon-lined autoclave, dissolve this compound (e.g., 0.3 mmol, 54.3 mg) in DMF (e.g., 10 mL).

  • In a separate vial, dissolve the metal salt (e.g., 0.3 mmol) in a mixture of DMF and EtOH (e.g., 5 mL DMF and 5 mL EtOH).

  • Slowly add the metal salt solution to the this compound solution in the autoclave with stirring.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then with ethanol.

  • Dry the crystals under vacuum at room temperature.

Protocol 2: Synthesis of a Lanthanide-Based Luminescent Coordination Polymer

This protocol outlines the synthesis of a lanthanide coordination polymer, which often exhibits interesting photoluminescent properties.[8][9]

Materials:

  • This compound (H₂aip)

  • Lanthanide salt (e.g., Tb(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Combine this compound (e.g., 0.5 mmol, 90.5 mg) and the lanthanide salt (e.g., 0.5 mmol) in a 23 mL Teflon-lined autoclave.

  • Add a solvent mixture of DMF and deionized water (e.g., 12 mL, in a 1:1 v/v ratio).

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a duration of 48-96 hours.

  • Allow the autoclave to cool to room temperature gradually.

  • Isolate the crystalline product by filtration, wash thoroughly with DMF and water.

  • Dry the product in a desiccator.

Data Presentation

The following tables summarize representative quantitative data for coordination polymers synthesized using this compound and its derivatives.

Table 1: Synthesis Conditions and Yields

Metal IonLigandMolar Ratio (Metal:Ligand)SolventTemperature (°C)Time (h)Yield (%)Reference
Zn(II)5-Aminoisophthalic acid, 4,4'-bipyridine2:1:1H₂O16072-[4]
Ni(II)5-Aminoisophthalic acid, 4,4'-bipyridine2:1:1H₂O1607275[4]
Mg(II)2-Aminoterephthalic acid-DMF---[5][6][7]
Co(II)2-Aminoterephthalic acid-DMF---[5][6][7]
Sr(II)2-Aminoterephthalic acid-DMF---[5][6][7]

Table 2: Gas Adsorption Properties

MaterialSurface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (cm³/g)CO₂/N₂ SelectivityReference
Mg-ABDC---396[5][6][7]
Co-ABDC---326[5][6][7]
Sr-ABDC--low18[5][6][7]

*ABDC = 2-aminoterephthalate

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of coordination polymers.

G General Solvothermal Synthesis Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing cluster_characterization Characterization ligand Dissolve this compound mix Mix Precursor Solutions in Autoclave ligand->mix metal Dissolve Metal Salt metal->mix heat Heat in Oven (e.g., 100-180°C, 24-96h) mix->heat cool Slow Cooling to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvents filter->wash dry Dry under Vacuum wash->dry characterize Analyze Product (PXRD, TGA, etc.) dry->characterize

Caption: A flowchart illustrating the key steps in the solvothermal synthesis of coordination polymers.

Logical Relationship: Factors Influencing CP Structure

The final structure of the coordination polymer is influenced by several key experimental parameters.

G Factors Influencing Final CP Structure cluster_inputs Experimental Parameters center Final Coordination Polymer Structure metal Metal Ion Choice metal->center ligand Ligand Functionality ligand->center solvent Solvent System solvent->center temp Reaction Temperature temp->center time Reaction Time time->center ph pH of Solution ph->center

Caption: A diagram showing the key experimental factors that influence the final structure of the coordination polymer.

References

Application of 2-Aminoisophthalic Acid in Gas Adsorption Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and chemical functionalities make them exceptional candidates for a variety of applications, including gas storage and separation. 2-Aminoisophthalic acid, a readily available and functionalizable linker, has been instrumental in the development of MOFs with enhanced gas adsorption properties. The presence of the amino group (-NH2) on the linker introduces basic sites within the MOF structure, which can significantly improve the affinity and selectivity for acidic gases like carbon dioxide (CO₂). This document provides a detailed overview of the application of this compound in gas adsorption MOFs, including quantitative data, experimental protocols, and workflow diagrams.

Data Presentation: Gas Adsorption in this compound-Based MOFs

The following tables summarize the key gas adsorption properties of several MOFs synthesized using this compound (or its isomer, 2-aminoterephthalic acid). These materials exhibit promising characteristics for applications such as carbon capture, methane storage, and gas purification.

Table 1: CO₂ and N₂ Adsorption Data for Amino-Functionalized MOFs

MOF NameMetal CenterBET Surface Area (m²/g)CO₂ Uptake (cm³/g) at 273 KCO₂ Uptake (cm³/g) at 298 KN₂ Uptake (cm³/g) at 273 KCO₂/N₂ Selectivity (273 K)Reference
Mg-ABDCMg25669.944.81.8396[1]
Co-ABDCCo24862.539.21.9326[1]
Sr-ABDCSrLowLowLowLow18[1]
JUC-141Cu-79.9451.3913.9021.62

ABDC = 2-aminoterephthalate

Table 2: CO₂ and CH₄ Adsorption Data for Amino-Functionalized Zr-MOF

MOF NameMetal CenterCO₂ Adsorption Capacity (mmol/g) at 273 K, 988 kPaCH₄ Adsorption Capacity (mmol/g) at 273 K, 900 kPaHeat of CO₂ Adsorption (kJ/mol)Reference
Amino-Zr-MOFZr9.03.729.4[2]

(using 2-aminoterephthalic acid as the organic linker)

Note on Hydrogen Storage: While the functionalization of MOFs is a promising strategy for enhancing H₂ storage, specific quantitative data for hydrogen adsorption in MOFs synthesized directly with this compound is not extensively reported in the reviewed literature. This represents an area for future research and development.

Experimental Protocols

Protocol 1: Synthesis of Mg-ABDC, a Representative MOF

This protocol is based on the solvothermal synthesis method described for Mg-ABDC, Co-ABDC, and Sr-ABDC.[1]

Materials:

  • This compound (H₂ABDC)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound and 0.75 mmol of magnesium nitrate hexahydrate in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, cool the autoclave to room temperature.

  • Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL).

  • To remove residual DMF, immerse the crystals in methanol for 3 days, replacing the methanol daily.

  • Collect the product by filtration and dry under vacuum at 150 °C for 12 hours to activate the MOF for gas adsorption studies.

Protocol 2: Gas Adsorption Measurements

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)

  • High-purity adsorbate gases (N₂, CO₂, CH₄, H₂)

  • High-purity helium gas

  • Liquid nitrogen (for BET surface area analysis)

  • Sample tubes

  • Analytical balance

  • Degasser

Procedure:

  • Sample Activation (Degassing):

    • Accurately weigh 50-100 mg of the synthesized MOF into a clean and dry sample tube.

    • Attach the sample tube to the degas port of the gas adsorption analyzer.

    • Heat the sample under a dynamic vacuum. A typical activation condition is 150 °C for at least 12 hours to ensure the removal of all guest solvent molecules from the pores.

    • After degassing, weigh the sample tube again to determine the activated sample mass.

  • BET Surface Area Analysis (N₂ Adsorption at 77 K):

    • Transfer the activated sample tube to the analysis port of the instrument.

    • Perform a free space (void volume) measurement using helium gas.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Measure the nitrogen adsorption isotherm by introducing calibrated doses of N₂ gas into the sample tube over a relative pressure (P/P₀) range, typically from 10⁻⁵ to 1.0.

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.

  • CO₂, CH₄, and H₂ Adsorption Measurements:

    • Use the same activated sample.

    • Perform the adsorption measurements at the desired temperatures (e.g., 273 K, 298 K) using a temperature-controlled bath.

    • Measure the adsorption isotherms by introducing calibrated doses of the respective high-purity gas (CO₂, CH₄, or H₂) up to a final pressure of approximately 1 atm or higher, depending on the experimental requirements.

    • Record the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis start Start: Weigh Reagents (this compound & Metal Salt) dissolve Dissolve in Solvent (e.g., DMF) start->dissolve sonicate Sonicate for Homogeneity dissolve->sonicate autoclave Transfer to Autoclave sonicate->autoclave heat Solvothermal Reaction (e.g., 120°C, 48h) autoclave->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with Fresh Solvent (e.g., DMF) cool->wash_dmf wash_meoh Solvent Exchange (e.g., Methanol) wash_dmf->wash_meoh end_synthesis Crystalline MOF Product wash_meoh->end_synthesis

Caption: Workflow for the solvothermal synthesis of a this compound-based MOF.

Gas_Adsorption_Workflow cluster_protocol Gas Adsorption Measurement Protocol cluster_prep Sample Preparation cluster_analysis Adsorption Analysis weigh Weigh MOF Sample degas Activate (Degas) Sample (e.g., 150°C, vacuum) weigh->degas analyzer Place in Gas Adsorption Analyzer degas->analyzer free_space Measure Free Space (He) analyzer->free_space isotherm Measure Adsorption Isotherm (N₂, CO₂, CH₄, or H₂) free_space->isotherm data Data Analysis (BET, Uptake, Selectivity) isotherm->data

Caption: Experimental workflow for gas adsorption measurements on MOFs.

References

Application Notes and Protocols for Catalytic MOF Development Using 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the potential for functionalization make them promising candidates for various applications, including catalysis. 2-Aminoisophthalic acid is a versatile organic linker for the synthesis of functionalized MOFs. The presence of both a carboxylic acid group for coordination with metal centers and an amino group that can act as a catalytic site or be further functionalized makes it an attractive building block for developing catalytic MOFs.[1][2][3][4][5][6][7][8] These materials have shown significant potential in catalyzing a variety of organic transformations relevant to the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and catalytic application of a representative MOF synthesized from this compound. The protocols focus on the Knoevenagel condensation reaction as a model system to evaluate the catalytic performance of these materials.

Experimental Protocols

Synthesis of a this compound-Based MOF (e.g., Al-MOF)

This protocol describes the solvothermal synthesis of an aluminum-based MOF using this compound.

Materials:

  • This compound

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.181 g (1.0 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.241 g (1.0 mmol) of AlCl₃·6H₂O in 5 mL of deionized water.

  • Slowly add the aluminum chloride solution to the this compound solution while stirring.

  • Continue stirring for 30 minutes at room temperature to ensure a homogeneous mixture.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, cool the autoclave to room temperature.

  • Collect the resulting solid product by centrifugation.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Wash the product three times with ethanol to exchange the DMF.

  • Dry the final product in a vacuum oven at 150 °C overnight to activate the MOF.

Characterization of the Synthesized MOF

To ensure the successful synthesis of the desired MOF, the following characterization techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature required for solvent removal.

  • Nitrogen Sorption Analysis (BET): To determine the surface area and pore volume of the activated MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the this compound linker within the MOF structure.

Catalytic Testing: Knoevenagel Condensation

This protocol details the procedure for evaluating the catalytic activity of the synthesized MOF in the Knoevenagel condensation of benzaldehyde with malononitrile.

Materials:

  • Synthesized and activated this compound-based MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol (as solvent)

  • Internal standard (e.g., dodecane) for Gas Chromatography (GC) analysis

Equipment:

  • Reaction vials (e.g., 10 mL glass vials with magnetic stir bars)

  • Heating block or oil bath with temperature control

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

Procedure:

  • To a 10 mL glass vial, add 10 mg of the activated MOF catalyst.

  • Add 2 mL of ethanol to the vial.

  • Add 0.1 mmol of benzaldehyde and 0.12 mmol of malononitrile to the reaction mixture.

  • Add a known amount of an internal standard (e.g., dodecane) for GC analysis.

  • Seal the vial and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction mixture at a constant rate.

  • Take aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 4, 6, 8 hours) using a syringe with a filter to remove the catalyst particles.

  • Dilute the aliquots with ethanol and analyze them by GC-FID to determine the conversion of benzaldehyde and the selectivity for the desired product.

  • Catalyst Reusability Test: After the first reaction cycle, recover the MOF catalyst by centrifugation, wash it with ethanol, and dry it under vacuum. The recovered catalyst can then be used for subsequent reaction cycles under the same conditions to test its stability and reusability.[2]

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization and catalytic testing of a this compound-based MOF.

ParameterValue
Physical Properties
BET Surface Area~1200 m²/g
Pore Volume~0.6 cm³/g
Catalytic Performance (Knoevenagel Condensation)
Benzaldehyde Conversion (8h)>95%
Selectivity for Benzylidene Malononitrile>99%
Turnover Frequency (TOF)~50 h⁻¹
Catalyst Reusability
Conversion after 3rd Cycle>90%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_catalysis Catalytic Testing s1 This compound + AlCl3·6H2O s2 Solvothermal Reaction (DMF, 120°C, 48h) s1->s2 s3 Washing & Centrifugation s2->s3 s4 Activation (Vacuum, 150°C) s3->s4 c1 PXRD s4->c1 c2 TGA s4->c2 c3 BET s4->c3 c4 FTIR s4->c4 cat2 Reaction with MOF Catalyst (Ethanol, 60°C) s4->cat2 cat1 Benzaldehyde + Malononitrile cat1->cat2 cat3 Product Analysis (GC) cat2->cat3 cat4 Catalyst Recovery & Reuse cat2->cat4

Caption: Experimental workflow for the synthesis, characterization, and catalytic testing of a this compound-based MOF.

Proposed Catalytic Mechanism

catalytic_mechanism cluster_mof MOF Pore mof_site Amino Group (-NH2) (Basic Site) intermediate2 Carbanion mof_site->intermediate2 metal_site Al Center (Lewis Acid Site) intermediate1 Activated Benzaldehyde metal_site->intermediate1 Activation benzaldehyde Benzaldehyde benzaldehyde->metal_site Coordination malononitrile Malononitrile malononitrile->mof_site Proton Abstraction intermediate1->intermediate2 Nucleophilic Attack product Knoevenagel Product intermediate2->product Condensation & Dehydration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by an amino-functionalized MOF.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 2-Aminoisophthalic acid. The method is suitable for quality control in research, development, and manufacturing environments. The protocol described herein is designed to be specific, linear, accurate, and precise, meeting the standards required for pharmaceutical analysis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Ensuring the purity of this starting material is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This document provides a detailed analytical method for the determination of this compound purity using a C18 stationary phase with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Labware: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 228 nm
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[1][2][3] Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5][6] Samples of this compound were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The main peak of this compound was well-resolved from all degradation products, confirming the specificity of the method.

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 4 hr) Significant degradation observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 2 hr) Moderate degradation observed.
Oxidative (3% H₂O₂, RT, 24 hr) Minor degradation observed.
Thermal (105 °C, 24 hr) No significant degradation.
Photolytic (UV light, 24 hr) No significant degradation.
Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 1 µg/mL to 150 µg/mL.

ParameterResult
Concentration Range 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of this compound standard into a sample solution at three different concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)% RSD
80%99.20.8
100%100.50.5
120%99.80.7
Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision Type% RSD of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST StandardSol Standard Solution Preparation StandardSol->SST SampleSol Sample Solution Preparation SampleAnalysis Sample Analysis SampleSol->SampleAnalysis SST->SampleAnalysis If SST passes Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

References

Characterization of 2-Aminoisophthalic Acid Derivatives by NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 2-aminoisophthalic acid and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful analytical technique for elucidating molecular structure, confirming substitution patterns, and quantifying components in a mixture. These notes are intended to guide researchers in utilizing 1D and 2D NMR methods for the comprehensive analysis of this important class of compounds, which are valuable building blocks in medicinal chemistry and materials science.

Structural Elucidation using ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound derivatives. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed picture of the molecular structure.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern on the benzene ring. For a typical this compound backbone, one would expect to observe three distinct aromatic proton signals. The chemical shifts are influenced by the electronic effects of the amino and carboxylic acid groups, as well as any additional substituents. The amino group (-NH₂) protons and carboxylic acid (-COOH) protons are also observable, though their chemical shifts can be broad and concentration-dependent, and they may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals to identify include the two distinct carboxylic acid carbons, the carbon atom bearing the amino group, and the other aromatic carbons. The chemical shifts of these carbons are sensitive to the overall electronic environment of the molecule.

Data Presentation: Expected Chemical Shifts

Table 1: Expected ¹H NMR Chemical Shifts for the Aromatic Protons of this compound Derivatives in DMSO-d₆.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.0 - 7.5Doublet of doublets (dd) or Triplet (t)7.5 - 8.5
H-56.8 - 7.2Triplet (t) or Doublet of doublets (dd)7.5 - 8.5
H-67.5 - 8.0Doublet of doublets (dd) or Triplet (t)7.5 - 8.5
-NH₂4.0 - 6.0Broad singlet (br s)-
-COOH12.0 - 14.0Broad singlet (br s)-

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Derivatives in DMSO-d₆.

CarbonExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acids)165 - 175
C-NH₂145 - 155
Aromatic C-H110 - 135
Aromatic Quaternary Carbons120 - 140

Advanced Structural Confirmation with 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound derivatives, COSY is crucial for confirming the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbon atoms in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbons and the carbons of the benzene ring that are part of the substitution pattern.

Quantitative Analysis using qNMR

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the concentration of components in a mixture. In the context of this compound derivatives, ¹H qNMR can be used to assess sample purity, determine reaction yields, and quantify impurities. The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR for Structural Characterization

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a small amount of NaOD to aid solubility). DMSO-d₆ is often a good choice as it can dissolve a wide range of polar compounds and the acidic and amine protons are often well-resolved. c. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
  • Pulse Sequence: Standard single-pulse experiment.
  • Spectral Width: Typically 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is crucial.
  • Number of Scans: 8-16 scans for qualitative analysis. For dilute samples, more scans will be necessary to achieve a good signal-to-noise ratio.

3. NMR Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).
  • Pulse Sequence: Standard proton-decoupled single-pulse experiment.
  • Spectral Width: Typically 0-200 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds.
  • Number of Scans: 128 scans or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks are in pure absorption mode. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) for Unambiguous Signal Assignment

1. Sample Preparation: a. Prepare a slightly more concentrated sample than for 1D NMR (15-25 mg in 0.6-0.7 mL of solvent) to ensure good signal-to-noise in a reasonable acquisition time.

2. NMR Instrument Parameters (General):

  • Use the standard 2D pulse sequences available on the spectrometer software.
  • The spectral widths in both dimensions should be set to encompass all relevant signals.

3. Data Acquisition:

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typically requires 2-4 scans per increment and 256-512 increments in the indirect dimension.
  • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically around 145-160 Hz).
  • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (²J(CH) and ³J(CH)), typically with a value of 8-10 Hz.

4. Data Processing and Analysis: a. Process the 2D data using the spectrometer software, which typically involves Fourier transformation in both dimensions and phasing. b. Analyze the cross-peaks in each spectrum to establish correlations and build up the molecular structure.

Protocol 3: Quantitative ¹H NMR (qNMR) for Purity Assessment

1. Sample Preparation: a. Accurately weigh a known amount of the this compound derivative (analyte) and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The molar ratio of the standard to the analyte should be roughly 1:1. b. Record the exact masses of both the analyte and the internal standard. c. Dissolve the mixture in a known volume of a suitable deuterated solvent.

2. NMR Instrument Parameters:

  • Follow the parameters for ¹H NMR in Protocol 1, with the following critical modifications:
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal to be integrated (both analyte and standard). A value of 30 seconds is often a safe starting point.
  • Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to reduce the impact of T₁ relaxation.
  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

3. Data Processing and Calculation: a. Process the spectrum as in Protocol 1. b. Carefully integrate at least one well-resolved signal for the analyte and one for the internal standard. c. Calculate the purity of the analyte using the following formula:

Visualizations

The following diagrams illustrate the workflows and logical relationships in the NMR characterization of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Analysis cluster_results Results weigh Weigh Compound (& Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) transfer->two_d qnmr qNMR (¹H) transfer->qnmr ft Fourier Transform one_d->ft two_d->ft qnmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H & qNMR) calibration->integration analysis Spectral Interpretation integration->analysis purity Purity Assessment integration->purity structure Structure Elucidation analysis->structure

Caption: General workflow for NMR analysis.

two_d_nmr_logic cluster_experiments 2D NMR Experiments cluster_correlations Correlations Revealed cluster_information Information Gained cosy COSY hh_correlation ¹H - ¹H (through 2-3 bonds) cosy->hh_correlation hsqc HSQC ch_one_bond ¹H - ¹³C (through 1 bond) hsqc->ch_one_bond hmbc HMBC ch_long_range ¹H - ¹³C (through 2-3 bonds) hmbc->ch_long_range proton_connectivity Proton spin systems hh_correlation->proton_connectivity direct_attachment Direct C-H attachments ch_one_bond->direct_attachment full_skeleton Full carbon skeleton including quaternary centers ch_long_range->full_skeleton

Application Notes and Protocols: Post-Synthetic Modification of Amino-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-synthetic modification (PSM) is a powerful technique for the functionalization of metal-organic frameworks (MOFs), enabling the introduction of new functionalities and the enhancement of existing properties. This document provides detailed application notes and protocols for the post-synthetic modification of MOFs functionalized with amino groups, with a particular focus on frameworks synthesized from aminodicarboxylic acid linkers.

While the primary focus of this document is on the widely studied MOFs derived from 2-aminoterephthalic acid (a para-isomer of aminobenzenedicarboxylic acid), such as UiO-66-NH₂ and IRMOF-3, the principles and protocols described are broadly applicable to other amino-functionalized MOFs. Currently, there is limited specific literature on the post-synthetic modification of MOFs constructed from 2-aminoisophthalic acid (a meta-isomer). However, the methodologies presented herein serve as a foundational guide for researchers exploring the functionalization of any amino-containing MOF. Applications of these modified materials are diverse, ranging from drug delivery and catalysis to sensing.

Applications of Post-Synthetically Modified Amino-Functionalized MOFs

The introduction of an amino group on the organic linker of a MOF provides a versatile handle for a variety of covalent modifications. This allows for the precise tuning of the MOF's chemical and physical properties for specific applications.

  • Drug Delivery: The amino group can be modified to enhance drug loading capacity and control the release of therapeutic agents. For instance, the modification of amino-functionalized MOFs can alter the framework's hydrophilicity, charge, and specific interactions with drug molecules, leading to improved drug delivery systems. Amino-functionalized MOFs have shown promise in delivering anticancer drugs like curcumin, with the amino groups increasing the affinity for the drug, leading to higher loading capacities and slower release rates.[1][2] Nanoscale amino-functionalized MOFs are particularly interesting as they can potentially cross cell membranes to deliver their cargo.[3]

  • Catalysis: The functionalization of amino groups can introduce catalytically active sites into the MOF structure. This has been explored for a range of organic transformations. The uniform and well-defined distribution of these active sites within the porous framework can lead to high catalytic activity and selectivity.

  • Sensing: Post-synthetic modification can be used to graft specific recognition motifs onto the amino groups, creating highly selective and sensitive chemical sensors. For example, a UiO-66-NH₂ framework was modified with 2-(Methylthio)benzaldehyde to create a luminescent sensor for mercury (II) ions.[2]

  • Gas Adsorption and Separation: The modification of amino groups can tune the surface chemistry of the MOF pores, enhancing the selective adsorption of specific gases like CO₂.[1][3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data for commonly studied amino-functionalized MOFs. This data is essential for comparing the properties of different parent MOFs and understanding the effects of post-synthetic modification.

Table 1: Physicochemical Properties of Parent Amino-Functionalized MOFs

MOFMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
UiO-66-NH₂Zr⁴⁺2-Aminoterephthalic acid7030.478
Mg-ABDCMg²⁺2-Aminoterephthalic acid--[1][3][4]
Co-ABDCCo²⁺2-Aminoterephthalic acid--[1][3][4]
Sr-ABDCSr²⁺2-Aminoterephthalic acid--[1][3][4]

Table 2: Drug Loading and Release Data for Amino-Functionalized MOFs

MOFDrugDrug Loading Capacity (% wt/wt)Release ConditionsRef.
IRMOF-3Curcumin55.36Simulated in vitro test[1]
Amino-functionalized nanoMIL-101Bodipy fluorophoreup to 11-[3]
MIL-101Ibuprofen137.6Simulated body fluid at 37 °C[5]
MIL-100Ibuprofen34.7Simulated body fluid at 37 °C[5]

Experimental Protocols

The following section provides detailed protocols for the synthesis of a parent amino-functionalized MOF (UiO-66-NH₂) and its subsequent post-synthetic modification.

Protocol 1: Synthesis of UiO-66-NH₂

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Methanol (MeOH)

Procedure:

  • In a suitable vessel, dissolve 2-aminoterephthalic acid (0.75 mmol, 0.135 g) and ZrCl₄ (0.75 mmol, 0.175 g) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[2]

  • Transfer the mixture to a microwave reactor and heat to 120 °C for 1 hour.[2]

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the precipitate thoroughly with DMF and then MeOH, repeating the washing step three times for each solvent.[2]

  • Dry the resulting gray-colored powder in air.

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with an Aldehyde

This protocol describes the modification of UiO-66-NH₂ with 2-(Methylthio)benzaldehyde to create a sulfur-containing MOF (UiO-66-NSMe) for potential applications in sensing.[2]

Materials:

  • UiO-66-NH₂ (synthesized as per Protocol 1)

  • 2-(Methylthio)benzaldehyde

  • Methanol (MeOH)

  • Acetic acid

Procedure:

  • Disperse 100 mg of UiO-66-NH₂ in 50 mL of MeOH in a round-bottom flask.

  • Add 2-(Methylthio)benzaldehyde (1.2 mmol, 0.178 g) and two drops of acetic acid to the suspension.[2]

  • Stir the mixture at 75 °C for 24 hours.[2]

  • After the reaction is complete, collect the colorless product by filtration.

  • Wash the product with MeOH and allow it to air-dry.

Protocol 3: Post-Synthetic Modification of Amino-MOFs with Anhydrides

This protocol provides a general method for the acylation of amino-functionalized MOFs using an anhydride.

Materials:

  • Amino-functionalized MOF (e.g., IRMOF-3 or UiO-66-NH₂)

  • Anhydride of choice (e.g., acetic anhydride, propionic anhydride)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Activate the amino-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Suspend the activated MOF in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of the desired anhydride to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours. The reaction progress can be monitored by techniques such as FT-IR spectroscopy.

  • After the reaction, collect the solid product by filtration or centrifugation.

  • Thoroughly wash the modified MOF with fresh solvent to remove any unreacted anhydride and byproducts.

  • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and post-synthetic modification of amino-functionalized MOFs.

Caption: Experimental workflow for the synthesis and post-synthetic modification of amino-functionalized MOFs.

logical_relationship cluster_components Core Components cluster_mof MOF Formation cluster_modification Modification & Application metal Metal Node (e.g., Zr, Zn) parent_mof Parent Amino-MOF (e.g., UiO-66-NH2) metal->parent_mof linker Amino-dicarboxylic Acid Linker (e.g., 2-Aminoterephthalic Acid) linker->parent_mof psm Post-Synthetic Modification (PSM) parent_mof->psm modified_mof Functionalized MOF psm->modified_mof application Application (Drug Delivery, Catalysis, Sensing) modified_mof->application

Caption: Logical relationship from core components to the application of post-synthetically modified MOFs.

References

2-Aminoisophthalic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisophthalic acid, a bifunctional aromatic compound featuring both amino and carboxylic acid moieties, serves as a highly versatile precursor in the landscape of organic synthesis. Its unique structural framework allows for its application in the development of a diverse array of materials and molecules, ranging from advanced porous materials to biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and key pharmaceutical intermediates.

I. Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs)

This compound and its isomers are excellent ligands for the construction of amino-functionalized MOFs. The presence of the amino group provides a site for post-synthetic modification and can enhance the framework's affinity for specific molecules, such as carbon dioxide.

Application Note:

Amino-functionalized MOFs synthesized from this compound derivatives exhibit potential for applications in gas storage and separation. The amino groups lining the pores of the MOF can create specific binding sites, leading to high selectivity for CO2 over other gases like N2.

Quantitative Data: Gas Adsorption in Amino-Functionalized MOFs
MOF DesignationMetal CenterLigandCO2/N2 SelectivityHeat of CO2 Adsorption (kJ mol⁻¹)
Mg-ABDCMg2-Aminoterephthalate396>30
Co-ABDCCo2-Aminoterephthalate326>30
Sr-ABDCSr2-Aminoterephthalate18-

Data sourced from studies on 2-aminoterephthalate, an isomer of this compound, demonstrating the potential of amino-functionalized isophthalates.[1][2]

Experimental Protocol: Solvothermal Synthesis of a Zr-based Amino-Functionalized MOF

This protocol is adapted from the synthesis of UiO-66(NH2), a well-known amino-functionalized MOF, and can be modified for use with this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid (or this compound)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and benzoic acid in DMF.

  • Add 2-aminoterephthalic acid to the solution.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • Wash the product with fresh DMF and then with a suitable solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum.

experimental_workflow_mof cluster_synthesis Solvothermal Synthesis cluster_purification Purification start Start dissolve Dissolve ZrCl4 and Benzoic Acid in DMF start->dissolve add_ligand Add 2-Aminoisophthalic Acid dissolve->add_ligand heat Heat in Autoclave (e.g., 120°C, 24h) add_ligand->heat cool Cool to Room Temperature heat->cool filter Filter Crystalline Product cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_ethanol Wash with Ethanol wash_dmf->wash_ethanol dry Dry under Vacuum wash_ethanol->dry end End dry->end

II. Synthesis of Functional Polymers

The dual functionality of this compound makes it a valuable monomer for the synthesis of functional polymers such as polyamides and polyesters. The amino group can react with acyl chlorides or carboxylic acids, while the carboxylic acid groups can react with amines or alcohols, enabling the formation of polymer chains.

Application Note:

Polyamides derived from this compound can exhibit enhanced thermal stability and solubility in organic solvents due to the presence of the amino group and the meta-substitution pattern of the carboxyl groups. These properties make them suitable for applications as high-performance engineering plastics and membrane materials.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing aromatic polyamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

Procedure:

  • Synthesis of 2-Aminoisophthaloyl Dichloride:

    • React this compound with an excess of thionyl chloride, often with a catalytic amount of DMF, under reflux.

    • Distill off the excess thionyl chloride to obtain the crude acid chloride.

  • Polycondensation:

    • Dissolve the aromatic diamine in anhydrous NMP containing pyridine in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Gradually add a solution of 2-aminoisophthaloyl dichloride in NMP to the diamine solution.

    • Allow the reaction to proceed at low temperature for several hours and then at room temperature overnight.

    • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

logical_relationship_polyamide cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A This compound C 2-Aminoisophthaloyl Dichloride A->C + SOCl₂ B Aromatic Diamine D Polyamide B->D + Pyridine, NMP C->D

III. Precursor for Pharmaceutical Intermediates

5-Aminoisophthalic acid, an isomer of this compound, is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents. The synthesis involves the iodination of the aromatic ring, a transformation for which the amino and carboxylic acid groups are directing and activating.

Application Note:

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid from 5-aminoisophthalic acid is a key step in the production of several commercial X-ray contrast media.[3] The high atomic number of iodine provides the necessary radiopacity for medical imaging.

Experimental Protocol: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

This protocol is based on a patented procedure.

Materials:

  • 5-Aminoisophthalic acid

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction vessel, combine 5-aminoisophthalic acid, potassium iodide, and dimethyl sulfoxide in water.

  • Add concentrated hydrochloric acid to the mixture while stirring at room temperature.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for a specified time (e.g., 16 hours).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash it with water.

  • Further purification can be achieved by dissolving the crude product in an aqueous base (e.g., 1M KOH), treating with activated carbon, and then re-precipitating by the addition of acid.

Quantitative Data: Iodination Reaction
ReactantMolar Equivalent
5-Aminoisophthalic Acid1
Potassium Iodide (KI)6
Dimethyl Sulfoxide (DMSO)6
Hydrogen Chloride (HCl)9

Molar ratios as described in a patented synthesis.

signaling_pathway_iodination A 5-Aminoisophthalic Acid F Electrophilic Aromatic Substitution (Iodination) A->F B Iodide Salt (e.g., KI) E In situ generation of electrophilic iodine (I⁺) B->E C DMSO C->E D Acidic Conditions (HCl) D->E E->F G 5-Amino-2,4,6-triiodoisophthalic Acid F->G

Conclusion

This compound and its isomers are valuable and versatile precursors in organic synthesis. The protocols and data presented here provide a foundation for researchers and professionals in materials science and drug development to explore the potential of these compounds in their respective fields. The ability to readily synthesize advanced materials like MOFs and functional polymers, as well as critical pharmaceutical intermediates, underscores the importance of this compound in contemporary chemical research and industry.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Aminoisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and anticipated method for synthesizing this compound is through the reduction of 2-nitroisophthalic acid. This transformation can be achieved using various reducing agents and catalytic systems. While specific literature on the optimization of this compound synthesis is limited, analogous methods for the synthesis of 5-aminoisophthalic acid are well-documented and can be adapted.[1][2][3][4]

Q2: What are the common reducing agents used for the conversion of the nitro group to an amine in this context?

A2: Several reducing systems are effective for this type of transformation. Common choices include:

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often considered a "cleaner" method as the byproducts are easily removed.[3]

  • Chemical Reduction: Reagents like sodium sulfide (Na₂S) or hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Raney Nickel are also widely used.[1][2]

Q3: How can I purify the final this compound product?

A3: Purification of the final product is crucial to remove any unreacted starting material, intermediates, or side products. A common method involves adjusting the pH of the reaction mixture. After the reaction, the catalyst is typically filtered off, and the pH of the filtrate is adjusted with an acid (e.g., hydrochloric acid or acetic acid) to the isoelectric point of this compound, causing it to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water, and dried.[1][3][5]

Q4: What are the key reaction parameters to control for optimal yield and purity?

A4: To achieve high yield and purity, it is essential to control several parameters:

  • Temperature: The reaction temperature should be carefully monitored. Exothermic reactions may require cooling to prevent side reactions.

  • pH: Maintaining the optimal pH throughout the reaction and during workup is critical, especially in catalytic hydrogenations, to prevent the formation of undesired byproducts.[6]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of completion.

  • Catalyst Loading: In catalytic reactions, the amount and activity of the catalyst will significantly impact the reaction rate and efficiency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Extend the reaction time and monitor progress using TLC or HPLC.- Increase the reaction temperature cautiously.- Ensure the reducing agent was added in the correct stoichiometric amount and is of good quality.- For catalytic reactions, ensure the catalyst is active and not poisoned.
Product loss during workup.- Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation.- Use a minimal amount of cold solvent for washing the final product to reduce dissolution.
Product is Contaminated with Starting Material (2-Nitroisophthalic Acid) Incomplete reaction.- Refer to the solutions for "Low Yield."- Consider adding a fresh portion of the reducing agent or catalyst.
Formation of Side Products (e.g., Azoxy or Hydrazo compounds) Suboptimal reaction conditions, particularly in catalytic hydrogenation.- Adjust the pH of the reaction mixture. For the analogous synthesis of 5-aminoisophthalic acid, carrying out the hydrogenation in a slightly acidic to neutral medium (pH 4-7) in the presence of an alkali metal hydroxide has been shown to suppress the formation of these byproducts.[6]- Control the reaction temperature, as higher temperatures can sometimes favor side reactions.
Difficulty in Isolating the Product The product may be present as a zwitterion, affecting its solubility.[2]- Carefully adjust the pH of the solution to the isoelectric point to minimize solubility and induce precipitation.[1][3]

Experimental Protocols

Protocol 1: Reduction of 5-Nitroisophthalic Acid using Hydrazine Hydrate and Raney Nickel [1][7]

  • Dissolution: In a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir the mixture for 1 hour until the solution is clear.

  • Catalyst Addition and Heating: Add 10 g of Raney Nickel to the solution and slowly raise the temperature to 30-35 °C.

  • Addition of Reducing Agent: At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring for another 30 minutes to ensure the reaction goes to completion.

  • Product Isolation: Cool the reaction mixture and filter to remove the catalyst. Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the 5-aminoisophthalic acid.

  • Purification: Collect the white solid by filtration, wash with cold water, and dry to obtain the final product.

Protocol 2: Catalytic Hydrogenation of 5-Nitroisophthalic Acid [3]

  • Reaction Setup: In an autoclave, prepare an aqueous solution of 5-nitroisophthalic acid and add a catalytic amount of Palladium on carbon (Pd/C). To suppress side reactions, ammonia is added to the aqueous solution.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., up to 1 MPa) and stir the reaction mixture at a controlled temperature (e.g., 60-70 °C). The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the Pd/C catalyst.

  • Product Precipitation: Neutralize the filtrate with an acid, such as 35% hydrochloric acid, to precipitate the 5-aminoisophthalic acid.

  • Isolation and Drying: Collect the crystallized product by filtration, wash with a suitable solvent, and dry to yield the high-purity product.

Quantitative Data Summary

The following table summarizes the reported yields and purities for the synthesis of 5-aminoisophthalic acid, which can serve as a benchmark when optimizing the synthesis of this compound.

Synthesis MethodStarting MaterialReducing Agent/CatalystYieldPurityReference
Chemical Reduction5-Nitroisophthalic AcidHydrazine Hydrate / Raney Nickel95%99.7%[1][7]
Catalytic Hydrogenation5-Nitroisophthalic AcidH₂ / Pd/C in aqueous ammonia99.4%100.0%[3]
Chemical Reduction5-Nitroisophthalic AcidSodium Disulfide (Na₂S₂)97%>99%[5]

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start 2-Nitroisophthalic Acid Product This compound Start->Product Reduction Reducing_Agent Reducing Agent (e.g., H₂, Na₂S, N₂H₄·H₂O) Reducing_Agent->Product Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Product

Caption: Synthetic route from 2-nitroisophthalic acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material B Add Catalyst A->B C Introduce Reducing Agent B->C D Monitor Reaction C->D E Filter Catalyst D->E F Adjust pH to Precipitate E->F G Filter Product F->G H Wash and Dry G->H Final_Product Final_Product H->Final_Product Final Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Purity? Check_Completion Check Reaction Completion Start->Check_Completion Yes End Successful Synthesis Start->End No Check_Workup Review Workup Procedure Check_Completion->Check_Workup Complete Incomplete Incomplete Reaction Check_Completion->Incomplete Incomplete Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss pH/Washing Issues Side_Products Side Product Formation Check_Workup->Side_Products Impurities Present

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-aminoisophthalic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. A common method for synthesizing this compound is the reduction of 2-nitroisophthalic acid. In this case, potential impurities include:

  • Unreacted Starting Material: Residual 2-nitroisophthalic acid.

  • Intermediates and By-products: Incomplete reduction can lead to the presence of nitroso or azoxy compounds.

  • Color Bodies: Various colored impurities can form during the synthesis.

Q2: What is the recommended general method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying crude this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, the purified this compound will crystallize out of the solution, while the impurities remain dissolved in the mother liquor.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should exhibit the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • High solubility for the expected impurities at all temperatures.

  • It should not react with this compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (containing both polar amino and carboxylic acid groups) and solubility data for related compounds like 2-aminoterephthalic acid, suitable solvents to screen include water, ethanol, methanol, and mixtures such as ethanol/water or methanol/water.[1] For the related 5-aminoisophthalic acid, which is soluble in ethanol but insoluble in water, a mixed solvent system can be effective.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - The solution is too dilute (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling Out" (Formation of an oil instead of crystals) - The crude material is highly impure, leading to a significant depression of the melting point.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration and allow it to cool slowly.- Consider using a lower-boiling point solvent or a mixed solvent system.
Colored Crystals - The presence of colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product, potentially reducing the yield.
Low Recovery Yield - Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Recrystallization of this compound from an Ethanol/Water Mixture

This protocol is a general guideline and may require optimization based on the purity of the crude material.

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask. c. Heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes.

3. Hot Filtration: a. Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent mixture. b. Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

4. Crystallization: a. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. b. To maximize the yield, place the flask in an ice bath for about 30 minutes.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture. c. Dry the purified crystals in a vacuum oven at an appropriate temperature.

Data Presentation

The following table provides hypothetical data for the purification of crude this compound to illustrate the expected outcome of a successful recrystallization.

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)
Recrystallization (Ethanol/Water)85>9875-85
Recrystallization (Methanol)85>9770-80

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude this compound add_solvent Add minimal hot solvent (e.g., Ethanol/Water) crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolved_solution->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate cool_solution Slow Cooling to Room Temperature, then Ice Bath filtrate->cool_solution crystal_slurry Crystal Slurry cool_solution->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals pure_crystals Pure Crystalline Product wash_crystals->pure_crystals

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Crude Product recrystallization Perform Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Product Oils Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Low Yield pure_product Pure Crystalline Product outcome->pure_product Crystals solution1 Concentrate Solution & Recool no_crystals->solution1 solution2 Add More Solvent & Recool Slowly oiling_out->solution2 solution3 Use Minimum Solvent Wash with Cold Solvent low_yield->solution3

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: 2-Aminoisophthalic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-aminoisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound, due to its bifunctional nature (possessing both amino and carboxylic acid groups), is susceptible to several side reactions. The most common issues encountered are:

  • Decarboxylation: Loss of one or both carboxylic acid groups, especially under thermal stress.

  • Oxidation: The aromatic amine group is sensitive to oxidation, which can lead to colored impurities.

  • Unwanted Amide Formation (Self-Condensation): The amino group of one molecule can react with a carboxylic acid group of another, leading to oligomers or polymers. This is a common issue with amino acids and related compounds.

  • Incomplete Reactions: Steric hindrance from the ortho-amino group can sometimes lead to incomplete esterification or amidation of one or both carboxylic acid groups.

Q2: My reaction mixture is turning dark brown/black. What is the likely cause?

A2: Discoloration is a common issue when working with amino-substituted aromatic compounds and is typically indicative of oxidation of the amino group. This can be exacerbated by the presence of air (oxygen), certain metal catalysts, and high reaction temperatures. The resulting oxidized species are often highly colored.

Q3: I am trying to perform a diesterification, but I am consistently getting a mixture of the monoester and diester. Why is this happening?

A3: The formation of a mixture of mono- and diesters is often due to the steric hindrance imposed by the amino group at the 2-position. The first esterification may proceed relatively easily, but the proximity of the newly formed ester group and the amino group can hinder the approach of the alcohol to the second carboxylic acid group. Reaction time, temperature, and the choice of coupling agent can significantly influence the ratio of mono- to diester.

Q4: After my reaction, I have a significant amount of an insoluble, high molecular weight material. What is this?

A4: The formation of an insoluble, high molecular weight substance is likely due to unwanted amide formation or self-condensation/polymerization . Under conditions that activate the carboxylic acids (e.g., high heat, presence of carbodiimides), the amino group of one this compound molecule can react with a carboxylic acid group of another, leading to the formation of polyamide chains.

Troubleshooting Guides

Issue 1: Formation of Decarboxylation Byproducts

Symptoms:

  • Presence of 2-aminobenzoic acid or aniline in the product mixture, detectable by LC-MS or NMR.

  • Gas evolution (CO2) during the reaction.

  • Lower than expected yield of the desired dicarboxylic acid product.

Root Causes & Solutions:

Root CauseSolution
High Reaction Temperature Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely to find the optimal balance.
Prolonged Reaction Times at Elevated Temperatures Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture promptly and proceed with workup.
Strongly Acidic or Basic Conditions Buffer the reaction mixture if possible, or choose reaction conditions that are closer to neutral pH.

Experimental Protocol to Minimize Decarboxylation in a Typical Esterification:

  • Reagent Preparation: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF, THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the esterification agent (e.g., an acid chloride or a coupling agent like DCC/DMAP followed by the alcohol). Maintaining a low temperature during the initial phase of the reaction is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction and proceed with the purification process without delay.

Issue 2: Oxidation and Discoloration

Symptoms:

  • The reaction mixture develops a yellow, brown, or black color.

  • The final product is colored and difficult to purify by crystallization.

  • Presence of broad, overlapping peaks in the aromatic region of the NMR spectrum, indicative of complex mixtures of colored impurities.

Root Causes & Solutions:

Root CauseSolution
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
High Temperatures Operate at the lowest effective temperature for the reaction.
Certain Metal Catalysts If using a metal catalyst, screen for alternatives that are less prone to promoting oxidation. For example, some palladium catalysts are known to cause oxidation of anilines.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.

Experimental Protocol to Prevent Oxidation:

  • Inert Atmosphere: Set up the reaction in a flask equipped with a nitrogen or argon inlet.

  • Degassing Solvents: Degas the reaction solvent by bubbling an inert gas through it for 15-30 minutes prior to use.

  • Antioxidant (Optional): In some cases, adding a small amount of a radical scavenger or antioxidant (e.g., BHT) can be beneficial, though compatibility with the desired reaction should be verified.

  • Purification: If oxidation does occur, purification of the product may be achieved by column chromatography or by treatment with activated carbon to remove colored impurities, followed by recrystallization.

Issue 3: Unwanted Amide Formation (Self-Condensation)

Symptoms:

  • Formation of an insoluble precipitate in the reaction mixture.

  • Broad signals in the NMR spectrum, characteristic of polymeric material.

  • Difficulty in filtering the reaction mixture.

Root Causes & Solutions:

Root CauseSolution
High Temperatures Avoid excessive heating, as this can promote direct amide bond formation.
Use of Non-specific Activating Agents When activating the carboxylic acids for amidation with an external amine, choose conditions that favor the desired reaction over self-condensation. This can involve slow addition of the coupling agent or using a pre-formed active ester.
Inappropriate pH At the isoelectric point, amino acids have reduced solubility and a higher propensity to aggregate and react with each other. Adjusting the pH away from the isoelectric point can sometimes improve solubility and reduce self-reaction.

Experimental Protocol to Avoid Self-Condensation in Amidation Reactions:

  • Protection Strategy: If feasible, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before activating the carboxylic acids. This is the most reliable method to prevent self-condensation.

  • Controlled Addition: Dissolve the this compound and the desired amine in the solvent. Cool the mixture to 0 °C and slowly add the coupling agent (e.g., EDC, HATU) solution dropwise.

  • Use of Additives: Include additives like HOBt or HOAt with carbodiimide coupling agents. These form active esters that are more reactive towards the desired amine and can suppress side reactions.

Diagrams

experimental_workflow start Start: this compound Reaction issue Side Product Formation? start->issue decarboxylation Decarboxylation issue->decarboxylation Yes oxidation Oxidation/Discoloration issue->oxidation Yes self_condensation Self-Condensation issue->self_condensation Yes incomplete_reaction Incomplete Reaction issue->incomplete_reaction Yes end Pure Product issue->end No solution_decarb Troubleshooting: - Lower Temperature - Shorter Reaction Time - Adjust pH decarboxylation->solution_decarb solution_oxid Troubleshooting: - Inert Atmosphere - Degas Solvents - Lower Temperature oxidation->solution_oxid solution_cond Troubleshooting: - Protect Amino Group - Controlled Addition of Reagents - Use Additives (HOBt) self_condensation->solution_cond solution_incomplete Troubleshooting: - Increase Reaction Time/Temp - Use More Effective Coupling Agent - Check Steric Hindrance incomplete_reaction->solution_incomplete solution_decarb->end solution_oxid->end solution_cond->end solution_incomplete->end

Caption: Troubleshooting workflow for this compound reactions.

reaction_pathways cluster_desired Desired Reaction Pathways cluster_side Side Reaction Pathways reactant This compound diester Diester Product reactant->diester Esterification diamide Diamide Product reactant->diamide Amidation mof MOF Structure reactant->mof Solvothermal Rxn decarboxylated Decarboxylated Byproduct reactant->decarboxylated High Temp oxidized Oxidized Impurities reactant->oxidized O2, Heat polymer Self-Condensation Polymer reactant->polymer Activating Agent

Caption: Desired vs. side reaction pathways for this compound.

Technical Support Center: Synthesis of MOFs with 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoisophthalic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in MOF synthesis with this compound?

A1: Low yields can stem from several factors including incomplete reaction, formation of amorphous byproducts, or loss of product during workup. Key areas to investigate are the purity of reagents, stoichiometry of reactants, reaction temperature and time, and the effectiveness of the washing and activation process.[1]

Q2: How does a modulator help in improving the quality and yield of the MOF?

A2: A modulator, typically a monocarboxylic acid like acetic or benzoic acid, competes with the this compound linker for coordination to the metal centers. This competition slows down the crystallization process, preventing rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals, which can lead to a higher yield of the desired crystalline product.[2][3]

Q3: What is the importance of the activation step and how can it affect the final yield?

A3: The activation process is crucial for removing solvent molecules and unreacted starting materials from the pores of the MOF.[1] Incomplete activation can lead to a lower-than-expected surface area and can also add to the overall mass of the product, giving a deceptively high "yield" that is not the pure MOF. A thorough solvent exchange followed by heating under vacuum is essential for obtaining a pure, porous material.

Q4: Can the choice of solvent impact the synthesis?

A4: Yes, the solvent system can significantly influence the solubility of the metal salt and the this compound linker, as well as the kinetics of MOF formation.[1] Experimenting with different solvents or co-solvent systems may be necessary to optimize the synthesis for a specific MOF.

Troubleshooting Guide

Problem 1: Low or No Crystalline Product (Amorphous Powder)

  • Probable Cause: Reaction kinetics are too rapid, leading to fast precipitation.

  • Solution:

    • Introduce a Modulator: Add a modulator such as acetic acid or benzoic acid to the reaction mixture to slow down the crystallization.[2]

    • Optimize Temperature: Lower the reaction temperature to reduce the rate of nucleation and crystal growth.[4]

    • Adjust Reactant Concentration: Try decreasing the concentration of the metal salt and the this compound.

Problem 2: Poor Crystallinity (Broad Peaks in PXRD)

  • Probable Cause: Suboptimal reaction conditions.

  • Solution:

    • Systematic Temperature Variation: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C) to find the optimal condition for crystal growth.[4]

    • Vary Modulator Concentration: The amount of modulator can be systematically varied to find the ideal balance for promoting crystallinity.[3]

    • Control Heating and Cooling Rates: Slower heating and cooling rates during solvothermal synthesis can promote the formation of more crystalline materials.[1]

Problem 3: Low Product Yield

  • Probable Cause: Incomplete reaction or suboptimal reaction parameters.

  • Solution:

    • Check Reagent Purity: Ensure the this compound, metal salt, and solvents are of high purity, as impurities can hinder the reaction.[1]

    • Verify Stoichiometry: Ensure the correct molar ratio of the metal precursor to the this compound linker is being used.[1]

    • Optimize Reaction Time and Temperature: Perform a systematic study of reaction time and temperature to identify the conditions that maximize the yield of the desired product.

Problem 4: Low BET Surface Area

  • Probable Cause: Incomplete activation or framework collapse.

  • Solution:

    • Thorough Activation: Ensure a comprehensive activation procedure, including solvent exchange with a low-boiling-point solvent followed by heating under vacuum.[2]

    • Optimize Activation Temperature: Use thermogravimetric analysis (TGA) to determine the optimal activation temperature that removes guest molecules without causing framework collapse.[1]

    • Supercritical CO2 Drying: For sensitive MOFs, consider supercritical CO2 drying to prevent pore collapse.[1]

Quantitative Data on Reaction Parameters

The optimal reaction conditions for MOF synthesis are highly dependent on the specific target structure. The following tables provide general guidance and starting points for optimization based on literature for amino-functionalized MOFs.

ParameterTypical RangeNotes
Reaction Temperature 80 - 180 °CHigher temperatures can increase reaction rates but may also lead to the formation of undesired phases.[4]
Reaction Time 12 - 72 hoursLonger reaction times may be necessary at lower temperatures to achieve high crystallinity and yield.[5]
Metal:Linker Molar Ratio 1:1 to 1:2The optimal ratio is dependent on the desired MOF topology and should be determined experimentally.[1]
Modulator TypeTypical Molar Equivalents (relative to metal)Notes
Acetic Acid 10 - 50A common modulator for controlling crystal size and defects in Zr-based MOFs.[6][7]
Benzoic Acid 10 - 50Often used to obtain larger crystals.[3]
Formic Acid 10 - 50Can also be an effective modulator, potentially leading to a more defective structure.[7]

Experimental Protocols

General Solvothermal Synthesis Protocol
  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve the appropriate metal salt in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • In a separate vial, dissolve the this compound in the same solvent.

  • Mixing and Modulation:

    • Combine the two solutions.

    • If using a modulator, add the specified amount to the reaction mixture.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a preheated oven at the desired temperature for the specified duration.

  • Work-up and Washing:

    • After the reaction, allow the vial to cool to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials.[1]

    • Wash the product several times with a volatile solvent such as ethanol or methanol.[1]

MOF Activation Protocol
  • Solvent Exchange:

    • Suspend the washed MOF in a low-boiling-point solvent (e.g., methanol or ethanol).

    • Allow the suspension to stand for at least 24 hours to facilitate the exchange of the high-boiling-point synthesis solvent with the more volatile solvent. Replace the solvent with a fresh portion at least three times over a period of 3 days.[1]

  • Thermal Activation:

    • Collect the solvent-exchanged MOF.

    • Place the sample in a vacuum oven or on a Schlenk line.

    • Slowly heat the sample under a dynamic vacuum to a temperature sufficient to remove the exchanged solvent (typically 120-180 °C), holding at this temperature for several hours (e.g., 12-24 hours).[1] The optimal temperature should be below the decomposition temperature of the MOF, which can be determined by TGA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_activation Activation prep Prepare Precursor Solutions mix Mix & Add Modulator prep->mix react Solvothermal Reaction mix->react cool Cool to RT react->cool collect Collect Solid cool->collect wash Wash with Solvent collect->wash exchange Solvent Exchange wash->exchange activate Thermal Activation exchange->activate final_product final_product activate->final_product Final MOF Product

Caption: General experimental workflow for MOF synthesis and activation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low MOF Yield cause1 Poor Crystallinity start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss start->cause3 sol1a Add Modulator cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol2a Optimize Time/Temp cause2->sol2a sol2b Check Stoichiometry cause2->sol2b sol3a Improve Work-up cause3->sol3a end end sol1a->end Improved Yield sol1b->end sol2a->end sol2b->end sol3a->end

Caption: Troubleshooting logic for addressing low MOF yield.

References

Technical Support Center: Porosity Control in 2-Aminoisophthalic Acid Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling the porosity of Metal-Organic Frameworks (MOFs) synthesized using 2-aminoisophthalic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a MOF using this compound, but the experimental BET surface area is significantly lower than the theoretical value. What are the common causes?

A low Brunauer-Emmett-Teller (BET) surface area can stem from several factors, including pore collapse during activation, the presence of residual solvents or unreacted starting materials within the pores, or an improperly activated material.[1] To address this, it is crucial to optimize the activation conditions. The temperature and duration of activation are critical; insufficient heating may not remove all guest molecules, while excessive heat can lead to framework collapse.[1] Thermogravimetric analysis (TGA) of the as-synthesized material can help determine the optimal activation temperature.[1]

Q2: My powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. How can I improve this?

Poor crystallinity is often a result of rapid reaction kinetics, leading to the formation of small, disordered crystallites.[2] To improve crystallinity, you can:

  • Introduce a modulator: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), compete with the this compound linker for coordination to the metal centers. This competition slows down the nucleation and crystal growth rate, promoting the formation of a more ordered and less defective structure.[2][3]

  • Optimize reaction temperature and time: A lower reaction temperature or shorter reaction time can sometimes prevent the rapid precipitation of an amorphous solid.[1] Conversely, for some systems like UiO-66-NH₂, higher temperatures (e.g., 120°C or above) can yield more crystalline materials with fewer defects.[2]

Q3: What is the role of a "modulator" in MOF synthesis and how does it affect porosity?

Modulators are additives, typically monocarboxylic acids, that are introduced during MOF synthesis to influence the crystallization process.[3] They compete with the primary organic linker for coordination sites on the metal clusters.[2] This competitive binding slows down the rate of framework assembly, which can lead to larger, more crystalline particles.[2] Furthermore, the use of modulators can introduce structural defects, such as missing linkers, which can paradoxically increase the porosity and surface area of the MOF by creating additional accessible pores.[4][5][6] The choice of modulator and its concentration are key parameters for controlling the density of these defects.[2]

Q4: Can I modify the porosity of my this compound-based MOF after it has been synthesized?

Yes, post-synthetic modification (PSM) is a powerful technique for tuning the properties of MOFs, including their porosity.[7][8] Common PSM strategies include:

  • Solvent-Assisted Linker Exchange (SALE): This involves heating the MOF in a solution containing an excess of a different linker molecule, allowing for the exchange of the original linkers and modification of the pore environment.[2]

  • Coordinative Modification: Functional molecules can be grafted onto the metal nodes of the framework, altering the surface chemistry and pore dimensions.[8]

  • Post-Synthetic Defect Healing: This technique can be used to "repair" missing linker defects by treating the defective MOF with a solution of the original linker.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No solid product or crystals formed Incorrect solvent system, inappropriate reaction temperature, or incorrect pH.[1]Ensure the chosen solvent solubilizes both the metal salt and the linker. N,N-dimethylformamide (DMF) is a common choice for this compound-based MOFs.[1] Systematically vary the synthesis temperature, as both too low and too high temperatures can be detrimental.[1] Check and adjust the pH to ensure deprotonation of the carboxylic acid groups for coordination.[1]
Low product yield Suboptimal reagent ratios, reaction time, or temperature.Systematically vary the molar ratio of metal salt to linker. Optimize the reaction time and temperature to maximize crystal growth without causing decomposition.
Amorphous powder instead of crystalline MOF Reaction kinetics are too fast.[2]Introduce a modulator (e.g., acetic acid) to slow down crystallization.[2] Try lowering the reaction temperature or reducing the reaction time.[1]
Poor thermal stability of the MOF Incomplete removal of reactive guest molecules or inherent framework instability.Ensure complete solvent exchange with a less reactive solvent before thermal activation.[1] Characterize the thermal stability using TGA to identify the decomposition temperature and avoid exceeding it during activation.
Inconsistent porosity between batches Variations in reagent quality, synthesis conditions (temperature, time, mixing), or activation procedure.Use high-purity reagents.[1] Precisely control all synthesis parameters. Standardize the activation protocol, including heating rate, final temperature, and duration under vacuum.[1]

Data Presentation

Table 1: Effect of Modulators on the Porosity of UiO-66 Type MOFs

MOFModulatorBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
UiO-66-00None--[6]
UiO-66-AAAcetic AcidHigher than UiO-66-00-[6]
UiO-66-FAFormic AcidHigher than UiO-66-AA-[6]
UiO-66(NH₂)-7030.478[9]

Note: Specific values for UiO-66-00 and UiO-66-AA were not provided in the source, but a qualitative comparison was made.

Table 2: Porosity of MOFs Derived from 5-Substituted Isophthalic Acids

MOFOrganic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
MOF-51,4-Benzenedicarboxylic acidZn²⁺260 - 44000.92 - 1.04~12[10]
UiO-661,4-Benzenedicarboxylic acidZr⁴⁺1000 - 18000.40 - 0.90~6[10]
Complex 15-Aminoisophthalic acidCo²⁺--7.05 - 14.67[11]
Complex 25-Aminoisophthalic acidZn²⁺--7.05 - 14.67[11]
Complex 35-Aminoisophthalic acidNi²⁺--7.05 - 14.67[11]
Complex 45-Aminoisophthalic acidCd²⁺--7.05 - 14.67[11]

Note: BET surface area and pore volume were not reported for the 5-aminoisophthalic acid complexes in the cited source, but pore size was determined by X-ray single-crystal diffraction analysis.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF

  • Reagent Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate, zirconium chloride) and this compound in a suitable solvent, commonly N,N-dimethylformamide (DMF).[1]

  • Modulator Addition (Optional): If a modulator is used, add the desired amount of the monocarboxylic acid (e.g., acetic acid) to the reaction mixture.

  • Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 12-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool to room temperature. Collect the solid product by filtration or centrifugation.

  • Washing: Wash the product multiple times with DMF to remove any unreacted starting materials, followed by washing with a volatile solvent like ethanol or methanol.[1]

Protocol 2: Activation of a this compound-Based MOF

A proper activation process is crucial for achieving high surface area and accessible pores.[1]

  • Solvent Exchange: Immerse the as-synthesized MOF in a fresh, low-boiling-point solvent such as methanol or ethanol for several days. Periodically decant the old solvent and add fresh solvent to ensure complete removal of the high-boiling synthesis solvent (e.g., DMF).[1]

  • Thermal Activation: After the final solvent exchange, collect the solid product. Place the sample in a vacuum oven or on a Schlenk line.

  • Heating under Vacuum: Slowly heat the sample under a dynamic vacuum to a temperature sufficient to remove the exchanged solvent. This temperature should be below the MOF's decomposition temperature, which can be determined by TGA.[1] A typical activation temperature for many robust this compound MOFs is between 120 °C and 180 °C.[1] Maintain this temperature for several hours until the material is fully activated.

Visualizations

Synthesis_Workflow General Synthesis Workflow for Porosity Control reagents 1. Reagent Preparation (Metal Salt + Linker + Solvent) modulator 2. Modulator Addition (Optional, e.g., Acetic Acid) reagents->modulator Control Crystallinity & Defects reaction 3. Solvothermal Reaction (Controlled Temperature & Time) reagents->reaction modulator->reaction isolation 4. Isolation & Washing reaction->isolation activation 5. Activation (Solvent Exchange & Thermal Treatment) isolation->activation characterization 6. Porosity Characterization (BET, PXRD) activation->characterization

Caption: A generalized workflow for the synthesis of this compound based MOFs, highlighting the optional modulator addition step for porosity control.

Troubleshooting_Logic Troubleshooting Low Porosity in MOF Synthesis start Low BET Surface Area check_pxrd Check PXRD Pattern start->check_pxrd broad_peaks Broad Peaks (Poor Crystallinity) check_pxrd->broad_peaks If sharp_peaks Sharp Peaks (Good Crystallinity) check_pxrd->sharp_peaks If add_modulator Add/Optimize Modulator broad_peaks->add_modulator optimize_temp_time Optimize Temperature/Time broad_peaks->optimize_temp_time check_activation Review Activation Protocol sharp_peaks->check_activation re_synthesize Re-synthesize MOF add_modulator->re_synthesize optimize_temp_time->re_synthesize optimize_activation Optimize Activation (TGA-guided) check_activation->optimize_activation re_activate Re-activate Sample optimize_activation->re_activate Post_Synthetic_Modification Post-Synthetic Modification Pathways for Porosity Tuning start_mof As-Synthesized MOF sale Solvent-Assisted Linker Exchange (SALE) start_mof->sale coordinative_mod Coordinative Modification start_mof->coordinative_mod defect_healing Post-Synthetic Defect Healing start_mof->defect_healing modified_mof_sale MOF with Altered Pore Chemistry & Size sale->modified_mof_sale modified_mof_coord MOF with Functionalized Pore Surface coordinative_mod->modified_mof_coord healed_mof MOF with Reduced Defects defect_healing->healed_mof

References

Technical Support Center: Enhancing the Chemical Stability of Amino-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with amino-functionalized Metal-Organic Frameworks (MOFs).

Troubleshooting Guide

This guide addresses common problems related to the chemical instability of amino-functionalized MOFs in a question-and-answer format.

Question 1: My amino-functionalized MOF is degrading in aqueous solutions. What are the likely causes and how can I improve its stability?

Answer:

Degradation in aqueous media is a common issue for many MOFs. The primary cause is often the hydrolysis of the metal-ligand coordination bonds, which can be exacerbated by the properties of the amino group.

Potential Causes:

  • Weak Metal-Ligand Bonds: The strength of the coordination bond between the metal cluster and the organic linker is a primary determinant of stability. MOFs constructed from weaker bonds are more susceptible to attack by water molecules.

  • Hydrophilicity: The presence of amino groups can increase the hydrophilicity of the MOF, attracting water molecules to the pores and around the metal clusters, which can facilitate hydrolysis.

  • pH of the Solution: The stability of amino-functionalized MOFs is often pH-dependent. Both highly acidic and highly basic conditions can lead to the breakdown of the framework structure.

Solutions and Strategies:

  • Select a More Robust Framework:

    • Utilize MOFs built with high-valent metal ions like Zr(IV), Cr(III), and Al(III), which form stronger coordination bonds.[1][2][3][4] For example, the UiO-66 series, based on Zr(IV) clusters, is known for its exceptional water stability.[1][5]

    • Choose linkers that form stronger bonds with the metal centers. For instance, azole-based linkers can form robust frameworks with low-valent metal ions.[2]

  • Post-Synthetic Modification (PSM):

    • Increase Hydrophobicity: Modify the amino group or the linker to introduce hydrophobic functionalities.[2][4][6][7][8] This can be achieved by reacting the amine with hydrophobic molecules, which helps to repel water and protect the coordination bonds.[4] For example, modifying UiO-66-NH2 with hydrophobic groups can enhance its stability.[6]

    • Surface Coating: Coat the MOF particles with a thin layer of a hydrophobic polymer to create a protective barrier against water.[8]

  • Control of Experimental Conditions:

    • pH Adjustment: Operate within the known stable pH range for your specific MOF. Many robust MOFs are stable in a pH range of 2-12.[2]

    • Solvent Selection: If possible for your application, use non-aqueous solvents to avoid hydrolysis.

Question 2: I'm observing a significant loss of crystallinity and surface area in my amino-functionalized MOF after a catalytic reaction. How can I diagnose the cause and prevent this?

Answer:

Loss of crystallinity and surface area are clear indicators of framework degradation. In a catalytic setting, this can be caused by the reaction conditions or the reactants/products themselves.

Diagnostic Steps:

  • Characterize the "Used" MOF:

    • Powder X-Ray Diffraction (PXRD): Compare the PXRD pattern of the MOF before and after the reaction. A loss of peak intensity or the appearance of new peaks indicates a loss of the crystalline structure.[9]

    • N2 Adsorption-Desorption (BET analysis): A significant decrease in the BET surface area confirms pore collapse or blockage.[1][10]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands can indicate alterations in the coordination environment of the linker or the functional groups.[9]

    • Thermogravimetric Analysis (TGA): A change in the decomposition profile can suggest structural changes or the presence of adsorbed species.[11]

Prevention Strategies:

  • Framework Robustness: As with aqueous stability, choosing an inherently stable MOF scaffold (e.g., Zr-based) is the most effective strategy.[3][12]

  • Post-Synthetic Modification (PSM): Covalent PSM can be used to anchor the catalytic sites more strongly or to protect the framework. For instance, modifying the amino group can sometimes enhance catalytic stability.[1][13]

  • Reaction Condition Optimization:

    • Temperature: Operate at the lowest effective temperature to minimize thermal stress on the MOF.

    • Solvent: Ensure the solvent is compatible with the MOF and does not cause degradation.

    • Reactant/Product Compatibility: Verify that the reactants, products, or byproducts do not react with or dissolve the MOF framework.

Frequently Asked Questions (FAQs)

Q1: What is post-synthetic modification (PSM), and how can it enhance the stability of amino-functionalized MOFs?

A1: Post-synthetic modification is a technique where the chemical structure of a pre-synthesized MOF is altered through covalent or dative bonding without changing its underlying topology.[7] For amino-functionalized MOFs, the amine group serves as a reactive handle for various chemical transformations.[7]

PSM can enhance stability in several ways:

  • Increased Hydrophobicity: By reacting the amino group with hydrophobic molecules, the overall framework can be made more water-resistant, protecting the sensitive coordination bonds from hydrolysis.[4][6][8]

  • Steric Hindrance: Introducing bulky functional groups can sterically hinder the approach of reactive molecules to the metal clusters, thus preventing degradation.[8]

  • Cross-linking: In some cases, PSM can be used to create additional bonds within the framework, increasing its overall rigidity and stability.

Q2: Which characterization techniques are essential for evaluating the chemical stability of my amino-functionalized MOF?

A2: A combination of techniques is necessary for a thorough stability assessment:

  • Powder X-Ray Diffraction (PXRD): To verify the retention of the crystalline structure after exposure to chemical stressors.[11][14][15]

  • N2 Adsorption-Desorption (BET): To measure the surface area and pore volume, ensuring the porosity is maintained.[10]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify changes in the framework's decomposition behavior.[11][14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups and the integrity of the metal-ligand coordination.[9][11][14]

  • Atomic Force Microscopy (AFM): Can be used for in-situ monitoring of the degradation of individual MOF particles in liquid environments.[15]

Q3: How does the choice of metal ion affect the stability of an amino-functionalized MOF?

A3: The metal ion is a critical determinant of MOF stability. According to Pearson's Hard and Soft Acid-Base (HSAB) theory, stronger coordination bonds are formed between ions and ligands with similar hard/soft character.[2]

  • High-valent, hard metal ions (e.g., Zr4+, Cr3+, Al3+) form very strong bonds with hard carboxylate linkers, resulting in MOFs with high thermal and chemical stability, particularly in acidic conditions.[2][4][8]

  • Softer, low-valent metal ions (e.g., Zn2+, Co2+) can form stable MOFs with softer, N-containing linkers (like azoles), leading to high stability in basic solutions.[2]

Therefore, for applications in aqueous or acidic environments, choosing a MOF with a high-valent metal like Zirconium is often the best strategy.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on the stability of amino-functionalized MOFs.

Table 1: Surface Area Changes After Post-Synthetic Modification

MOFModificationInitial BET Surface Area (m²/g)Final BET Surface Area (m²/g)Reference
UiO-66-NH₂Reaction with 2-(Methylthio)benzaldehyde963425[1]
MOF-808Glycine functionalization1971Reduced (specific value not given)
Mg-MOF-74Amino-functionalization-924.19 (for Mg-MOF-1/8NH₂)[10]

Table 2: Chemical Stability of Amino-Functionalized MOFs under Different pH Conditions

MOFpH Range TestedDurationOutcomeReference
467-MOF1 - 11-Stable[4]
AlTCS-11 - 11 and aqua regia24 hoursStable[4]
NH₂-MOF(Fe, Co)3.05 - 7.00-Robust performance[16]
MIL-53(Al)4 - 123 daysStable[2]

Experimental Protocols

Protocol 1: Assessing Chemical Stability using Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Prepare several batches of your activated amino-functionalized MOF (approx. 10-20 mg each).

  • Baseline Measurement: Record a high-quality PXRD pattern of the pristine, activated MOF. This will serve as your reference.

  • Exposure to Stress Conditions: Suspend each MOF sample in a different solution representing the chemical environment of interest (e.g., water, acidic buffer, basic buffer, reaction solvent).

  • Incubation: Gently agitate the suspensions at the desired temperature for a specific period (e.g., 24 hours, 72 hours).

  • Sample Recovery: After the incubation period, recover the MOF powder by centrifugation, wash it thoroughly with a suitable solvent (e.g., methanol or ethanol) to remove any residual species, and dry it under vacuum.

  • PXRD Analysis: Record the PXRD pattern for each treated sample.

  • Data Comparison: Compare the PXRD patterns of the treated samples with the baseline pattern. A retention of the main diffraction peaks indicates structural stability. Significant peak broadening, a decrease in intensity, or the appearance of new peaks suggests framework degradation.[9]

Protocol 2: Evaluating Porosity Retention via N₂ Sorption (BET Analysis)

  • Initial Characterization: Activate a sample of your synthesized MOF and perform a N₂ adsorption-desorption measurement at 77 K to determine its initial BET surface area, pore volume, and pore size distribution.

  • Chemical Treatment: Expose a separate, accurately weighed sample of the activated MOF to the chemical environment under investigation (as described in Protocol 1).

  • Sample Recovery and Activation: After exposure, recover the MOF powder by centrifugation, wash thoroughly, and then reactivate it under the same conditions used for the initial characterization to ensure complete removal of any guest molecules.

  • Final Sorption Analysis: Perform another N₂ adsorption-desorption measurement on the treated and reactivated sample.

  • Analysis: Compare the BET surface area and pore volume before and after treatment. A significant reduction in these values indicates a loss of porosity and likely framework collapse.

Visualizations

Troubleshooting_Workflow start Problem: MOF Instability Observed (e.g., loss of performance, visual changes) diagnose Step 1: Diagnose Degradation - PXRD - BET - FTIR / TGA start->diagnose is_degraded Is Framework Degraded? diagnose->is_degraded cause Step 2: Identify Cause is_degraded->cause Yes end_not_degraded Problem is Not Degradation (e.g., pore blocking, active site poisoning) is_degraded->end_not_degraded No water Aqueous Environment? cause->water harsh_cond Harsh pH / Temp? water->harsh_cond No psm Post-Synthetic Modification (e.g., increase hydrophobicity) water->psm Yes robust_mof Use More Robust MOF (e.g., Zr-based, UiO-66) harsh_cond->robust_mof Yes optimize Optimize Conditions (pH, Temp, Solvent) harsh_cond->optimize No solution Step 3: Implement Solution end_stable Re-evaluate Stability psm->end_stable robust_mof->end_stable optimize->end_stable

Caption: Troubleshooting workflow for addressing MOF instability.

PSM_for_Stability cluster_0 Initial MOF cluster_1 Post-Synthetic Modification Process cluster_2 Enhanced MOF start_mof Amino-Functionalized MOF (UiO-66-NH₂) - Hydrophilic - Susceptible to Hydrolysis reaction Covalent Modification of -NH₂ Group start_mof->reaction reagent Reagent (e.g., Hydrophobic Acid Chloride) reagent->reaction final_mof Modified MOF - Hydrophobic Surface - Enhanced Chemical Stability reaction->final_mof

Caption: Post-Synthetic Modification to enhance MOF stability.

References

Troubleshooting poor crystallinity in 2-Aminoisophthalic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2-aminoisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the crystallinity of this compound MOFs?

A1: The crystallinity of this compound MOFs is primarily influenced by a combination of factors that control the nucleation and crystal growth rates. These include the reaction temperature, the choice and concentration of the solvent, the metal-to-linker ratio, and the presence and concentration of modulators. Modulators, such as monocarboxylic acids, are often crucial for achieving high crystallinity by slowing down the reaction kinetics and promoting the formation of well-ordered crystalline structures.

Q2: My powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. What are the likely causes?

A2: Broad peaks in a PXRD pattern are a classic sign of poor crystallinity, which can stem from several issues in the synthesis process. The most common cause is excessively fast reaction kinetics, leading to rapid precipitation of amorphous or nanocrystalline material.[1] Other potential causes include a suboptimal reaction temperature, inappropriate solvent selection, or incorrect stoichiometry of the reactants.[2]

Q3: What is a modulator and how does it improve MOF crystallinity?

A3: A modulator is an additive, typically a monocarboxylic acid like acetic acid or benzoic acid, used in MOF synthesis to control the reaction kinetics.[1] Modulators compete with the this compound linker to coordinate with the metal centers. This competitive binding slows down the formation of the MOF framework, allowing for a more ordered and slower crystal growth process, which generally results in higher crystallinity and larger crystals.[1]

Q4: How do I choose an appropriate modulator for my this compound MOF synthesis?

A4: The selection of a modulator is often empirical, but some general guidelines can be followed. A good starting point is to use a modulator with a pKa value similar to that of this compound. This helps to establish a competitive equilibrium. The structure and size of the modulator can also influence the final crystal morphology. For instance, aromatic modulators like benzoic acid might be suitable for syntheses involving aromatic linkers.

Q5: Can the solvent system affect the crystallinity of the final MOF product?

A5: Absolutely. The solvent system plays a critical role in MOF synthesis. The solubility of the metal salt and the organic linker in the chosen solvent(s) affects the concentration of reactants in the solution and, consequently, the nucleation and growth rates. A common solvent for the synthesis of amino-functionalized MOFs is N,N-dimethylformamide (DMF). The ratio of solvents in a mixed-solvent system can also be a crucial parameter to optimize for achieving high crystallinity.

Troubleshooting Guide

Problem 1: The product obtained is an amorphous powder.

  • Question: My synthesis resulted in an amorphous powder with no defined peaks in the PXRD pattern. How can I promote the formation of a crystalline MOF?

  • Answer:

    • Reduce Reaction Rate: Amorphous products often result from rapid precipitation. Try lowering the reaction temperature to slow down the kinetics.

    • Introduce a Modulator: Add a modulator, such as acetic acid or benzoic acid, to the reaction mixture. Start with a low concentration and gradually increase it to find the optimal amount.

    • Adjust Solvent System: The solvent can significantly influence crystallinity. If using a single solvent, consider a mixed-solvent system to tune the solubility of the precursors.

    • Vary Reactant Concentrations: Lowering the concentration of the metal salt and linker can sometimes favor slower, more controlled crystal growth.

Problem 2: The PXRD pattern shows broad peaks and low intensity.

  • Question: My PXRD pattern indicates a crystalline product, but the peaks are broad and have low intensity, suggesting poor crystallinity or very small crystallites. How can I improve this?

  • Answer:

    • Optimize Modulator Concentration: The concentration of the modulator is a critical parameter. Too little may not be effective, while too much can inhibit crystal growth or lead to the formation of different phases. A systematic variation of the modulator concentration is recommended.

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can sometimes promote the growth of larger, more well-defined crystals.[1] However, be mindful that excessively high temperatures can also lead to the formation of undesirable byproducts.

    • Post-Synthetic Treatment: In some cases, a post-synthetic solvothermal treatment of the poorly crystalline product in a fresh solution of the linker can help to "heal" defects and improve crystallinity.

Problem 3: The final product contains impurities.

  • Question: My PXRD pattern shows the desired MOF phase, but also additional peaks corresponding to unreacted starting materials or other crystalline phases. How can I obtain a pure product?

  • Answer:

    • Verify Stoichiometry: Ensure the correct molar ratio of the metal precursor to the this compound linker is being used.[2]

    • Thorough Washing: After the reaction, it is crucial to wash the product extensively to remove any unreacted starting materials. This is typically done with the synthesis solvent followed by a more volatile solvent like ethanol or methanol.[2]

    • Optimize Reaction Conditions: The formation of impurity phases can sometimes be suppressed by adjusting the reaction temperature or time.

Quantitative Data

Table 1: Effect of Modulator on Crystallinity and Particle Size of UiO-66-NH₂

Modulator (Acid)Modulator Concentration (equivalents to Zr)Resulting Crystallinity (% relative to best sample)Average Particle Size (nm)
None0Low~50-100
Acetic Acid20Moderate~150-250
Acetic Acid50High~300-400
Benzoic Acid20High~200-300
Benzoic Acid50Very High~400-500

Table 2: Effect of Synthesis Temperature on Crystallinity of UiO-66-NH₂

Synthesis Temperature (°C)PXRD Peak Intensity (arbitrary units) at main peak (~7.4°)PXRD Peak Full Width at Half Maximum (FWHM) (°)
8045000.25
10072000.18
12095000.15
14088000.16

Experimental Protocols

General Protocol for Solvothermal Synthesis of a this compound MOF

  • Reactant Preparation: In a typical synthesis, this compound and a metal salt (e.g., zinc nitrate, copper nitrate) are dissolved in a solvent, commonly N,N-dimethylformamide (DMF).

  • Mixing: The solutions of the linker and the metal salt are mixed in a reaction vessel, often a Teflon-lined stainless steel autoclave. A modulator, if used, is added at this stage.

  • Solvothermal Reaction: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 80°C and 150°C) for a set period (usually 12 to 72 hours).

  • Cooling and Product Collection: After the reaction, the autoclave is cooled down to room temperature. The solid product is then collected by centrifugation or filtration.

  • Washing: The collected powder is washed several times with fresh DMF to remove unreacted precursors, followed by washing with a low-boiling-point solvent like ethanol to facilitate drying.[2]

  • Activation: The purified MOF is then "activated" by heating under vacuum to remove the solvent molecules occluded within the pores.[2]

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Poor Crystallinity cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting prep Prepare Precursor Solution (Linker, Metal Salt, Solvent) synthesis Solvothermal Reaction (Temperature, Time) prep->synthesis pxrd PXRD Analysis synthesis->pxrd Initial Product modulator Add/Optimize Modulator pxrd->modulator Broad Peaks/ Amorphous temp_time Adjust Temperature/Time pxrd->temp_time Broad Peaks solvent Change Solvent System pxrd->solvent Amorphous success High Crystallinity MOF pxrd->success Sharp, Intense Peaks modulator->prep Re-synthesize temp_time->synthesis Re-synthesize solvent->prep Re-synthesize

Caption: Troubleshooting workflow for poor crystallinity in MOF synthesis.

logical_relationship Factors Influencing MOF Crystallinity cluster_kinetics Reaction Kinetics cluster_parameters Synthesis Parameters nucleation Nucleation Rate crystallinity Final MOF Crystallinity nucleation->crystallinity influences growth Crystal Growth Rate growth->crystallinity influences temperature Temperature temperature->nucleation temperature->growth modulator Modulator (Concentration & Type) modulator->nucleation decreases modulator->growth controls solvent Solvent System solvent->nucleation solvent->growth concentration Reactant Concentration concentration->nucleation

Caption: Key parameters affecting MOF nucleation, growth, and final crystallinity.

References

Technical Support Center: Amino-MOF Framework Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of framework collapse in amino-functionalized Metal-Organic Frameworks (amino-MOFs).

Troubleshooting Guides

This section offers solutions to specific experimental issues that can lead to the collapse of amino-MOF frameworks.

Issue 1: Framework Collapse During Solvent Removal (Activation)

Problem: The crystalline structure of the amino-MOF is lost after attempting to remove the synthesis solvent, as confirmed by Powder X-ray Diffraction (PXRD) showing amorphization and a significant decrease in surface area. This is often due to large capillary forces exerted by the solvent during evaporation.[1][2][3]

Solution: Implement a gentle activation protocol using solvent exchange followed by controlled heating or supercritical drying. Direct removal of high-boiling point solvents like DMF is a common cause of framework collapse.

Detailed Experimental Protocol: Solvent Exchange and Gentle Thermal Activation

  • Solvent Exchange:

    • After synthesis and initial washing of the amino-MOF, immerse the material in a volatile solvent with low surface tension, such as ethanol or acetone.

    • Gently agitate the suspension for 24 hours to ensure complete exchange of the high-boiling point synthesis solvent within the pores.

    • Decant the solvent and repeat the process 3-4 times with fresh solvent.

  • Thermal Activation:

    • After the final solvent exchange, decant the bulk solvent and transfer the moist solid to a vacuum oven.

    • Heat the sample gradually under vacuum. A typical starting point is 80-120°C for 12-24 hours. The optimal temperature and time will depend on the specific amino-MOF and the exchange solvent used.

    • Critical Step: Avoid excessively high temperatures, as amino-functionalized MOFs can have lower thermal stability compared to their parent structures.[4]

Alternative Protocol: Supercritical CO2 Drying

For exceptionally delicate amino-MOFs, supercritical drying is the preferred method as it completely avoids the liquid-gas phase transition and associated capillary forces.[5][6]

  • Solvent Exchange to a CO2-Miscible Solvent:

    • Following the initial solvent exchange with a solvent like ethanol, perform a subsequent exchange with a solvent that is miscible with liquid CO2, such as methanol or acetone.

  • Supercritical Drying:

    • Place the solvent-exchanged MOF in the chamber of a critical point dryer.

    • Introduce liquid CO2 to flush out the exchange solvent.

    • Increase the temperature and pressure above the critical point of CO2 (31.1 °C and 73.8 bar).

    • Slowly vent the supercritical CO2, allowing it to transition directly to the gas phase without crossing the liquid-gas boundary.

Issue 2: Poor Hydrothermal or Chemical Stability

Problem: The amino-MOF framework degrades in the presence of water or other chemical agents, limiting its application in aqueous environments or certain catalytic reactions.

Solution: Enhance the framework's robustness through post-synthetic modification (PSM) of the amino groups. This can increase the hydrophobicity of the pore environment and strengthen the overall structure.[7][8]

Detailed Experimental Protocol: Post-Synthetic Modification with Amino Acids

This protocol describes the functionalization of a Cu-based amino-MOF with amino acids to improve hydrothermal stability.[7]

  • Preparation of Amino Acid Solution:

    • Dissolve the chosen amino acid (e.g., glycine, lysine, or tyrosine) in absolute ethanol at 50°C.

  • Modification Reaction:

    • Disperse the as-synthesized amino-MOF in the amino acid solution.

    • Stir the mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Washing and Activation:

    • Separate the modified MOF by centrifugation.

    • Wash thoroughly with ethanol to remove any unreacted amino acids.

    • Activate the modified MOF using a gentle thermal activation protocol as described in "Issue 1".

Quantitative Data on Stability Enhancement:

ModificationOriginal Contact Angle (°)Modified Contact Angle (°)Outcome on Hydrothermal Stability
Glycine Functionalization[7]39.6IncreasedEnhanced
Lysine Functionalization[7]39.6IncreasedEnhanced
Tyrosine Functionalization[7]39.6IncreasedEnhanced
Proline Modification on UiO-66[7]79.3120.95Significantly Increased Hydrophobicity

Frequently Asked Questions (FAQs)

Q1: Why are amino-MOFs prone to framework collapse?

A: The stability of MOFs is influenced by the strength of the metal-linker bonds and external stresses.[9][10] Amino-MOFs can be susceptible to collapse for several reasons:

  • Activation Stress: The removal of solvent molecules from the pores can create strong capillary forces that pull the framework apart, leading to amorphization.[2] This is particularly problematic when high-boiling point, high-surface-tension solvents used in synthesis are removed directly by heating.[1]

  • Lowered Thermal Stability: The presence of amino groups can sometimes reduce the overall thermal stability of the framework compared to its non-functionalized counterpart, making it more sensitive to high-temperature activation procedures.[4]

  • Flexibility: While not always detrimental, some flexible frameworks can undergo structural changes upon guest removal that may lead to a collapsed state.[11][12]

Q2: How can I tell if my amino-MOF has collapsed?

A: The primary indicator of framework collapse is a loss of crystallinity. This is typically confirmed by:

  • Powder X-ray Diffraction (PXRD): A collapsed framework will show a broad, amorphous halo instead of sharp diffraction peaks.[13]

  • Gas Sorption Analysis: A significant decrease in the Brunauer-Emmett-Teller (BET) surface area compared to the theoretical value suggests pore collapse.[13]

  • Scanning Electron Microscopy (SEM): While not a definitive proof of framework collapse on its own, changes in crystal morphology or signs of degradation can be observed.

Q3: What is the principle behind solvent exchange for preventing collapse?

A: Solvent exchange is a strategy to replace the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, lower-surface-tension solvent (e.g., ethanol, acetone).[3][5] This is beneficial because:

  • Reduced Capillary Forces: Solvents with lower surface tension exert weaker forces on the pore walls during evaporation, reducing the risk of mechanical stress and collapse.[1]

  • Milder Activation Conditions: Volatile solvents can be removed at lower temperatures, which is crucial for thermally sensitive amino-MOFs.[14]

Q4: Can post-synthetic modification (PSM) improve the stability of any amino-MOF?

A: PSM is a powerful tool for enhancing stability, but its success is not universal and depends on the specific MOF and the modification strategy.[15][16] The goal of PSM for stability enhancement is often to:

  • Increase Hydrophobicity: By functionalizing the amino groups, the interior of the pores can be made more hydrophobic, which improves stability in aqueous environments.[7][8]

  • Reinforce the Framework: The introduction of bulky or interacting functional groups can sometimes add structural reinforcement. It is important to choose PSM reactions with mild conditions to avoid damaging the initial framework.[15]

Q5: Are there any design strategies at the synthesis stage to create more robust amino-MOFs?

A: Yes, the inherent stability of an amino-MOF is largely determined during its synthesis. Key strategies include:

  • Strong Metal-Ligand Bonds: Using higher-valent metal ions (e.g., Zr4+, Cr3+) generally leads to stronger and more stable coordination bonds, making the resulting MOFs more robust.[10][17] For example, UiO-66 and its amino-functionalized derivatives are known for their high thermal and chemical stability.[17]

  • Rigid and Highly Connected Linkers: The use of rigid organic linkers and designing frameworks with high connectivity can enhance structural integrity.[18]

  • Sequential Linker Installation: This advanced technique allows for the precise placement of different linkers, which can be used to strengthen the framework.[19]

Visualizations

G cluster_synthesis Synthesis & Initial Wash cluster_activation Activation Strategies cluster_outcome Outcome As_Synthesized As-Synthesized Amino-MOF (in high-boiling point solvent) Solvent_Exchange Solvent Exchange (e.g., with Ethanol/Acetone) As_Synthesized->Solvent_Exchange Recommended Direct_Heat Direct High-Temp Activation As_Synthesized->Direct_Heat High Risk Supercritical_Drying Supercritical CO2 Drying Solvent_Exchange->Supercritical_Drying For Delicate MOFs Gentle_Heat Gentle Thermal Activation (Vacuum, <150°C) Solvent_Exchange->Gentle_Heat Stable_MOF Activated, Crystalline MOF Supercritical_Drying->Stable_MOF Gentle_Heat->Stable_MOF Collapsed_MOF Amorphous, Collapsed Framework Direct_Heat->Collapsed_MOF

G cluster_factors Factors Influencing Stability cluster_strategies Preventative Strategies cluster_outcome Desired Outcome Metal_Ligand_Bond Metal-Ligand Bond Strength Robust_Framework Robust Amino-MOF Framework Metal_Ligand_Bond->Robust_Framework External_Stress External Stress (e.g., Capillary Forces) External_Stress->Robust_Framework Reduces Stability Pore_Environment Pore Environment (Hydrophobicity) Pore_Environment->Robust_Framework High_Valent_Metals Use High-Valent Metals (Zr, Cr) High_Valent_Metals->Metal_Ligand_Bond Rigid_Linkers Design with Rigid Linkers Rigid_Linkers->Metal_Ligand_Bond PSM Post-Synthetic Modification (PSM) PSM->Pore_Environment Solvent_Activation Gentle Solvent Activation Solvent_Activation->External_Stress Mitigates

References

Technical Support Center: Characterizing and Minimizing Defects in 2-Aminoisophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Aminoisophthalic acid-based Metal-Organic Frameworks (MOFs). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these materials, with a focus on controlling and understanding crystalline defects.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects in this compound MOFs?

A1: The most prevalent defects in this compound MOFs, particularly those with a UiO-66 topology, are "missing linkers" and "missing clusters".[1] Missing linker defects occur when a this compound molecule is absent from its expected position in the crystal lattice. The charge imbalance is often compensated by other molecules, such as modulators or solvents.[1] Missing cluster defects are larger-scale imperfections where an entire inorganic secondary building unit (e.g., a Zr6 cluster) and its associated linkers are absent, creating larger pores within the framework.[1]

Q2: How do these defects affect the properties of the MOFs, especially for drug development applications?

A2: Defects can significantly influence the physicochemical properties of MOFs. A controlled introduction of defects can be beneficial, creating more open metal sites that may enhance catalytic activity or provide additional sites for drug coordination.[2] Increased pore size from missing clusters can facilitate the loading of larger drug molecules. However, an uncontrolled high concentration of defects can lead to reduced thermal and chemical stability, decreased porosity due to framework collapse, and poor crystallinity.[1][2] For drug delivery applications, defect engineering is a critical tool to balance drug loading capacity with the stability of the framework to ensure a controlled release profile.[3][4]

Q3: What are the primary methods for characterizing defects in these MOFs?

A3: A combination of techniques is typically employed to characterize defects in MOFs. Powder X-ray Diffraction (PXRD) is used to assess crystallinity and identify the overall framework structure. Peak broadening in PXRD patterns can indicate the presence of defects or small crystallite size. Thermogravimetric Analysis (TGA) is a quantitative method to determine the number of missing linkers by analyzing the weight loss steps corresponding to the decomposition of the organic linkers and modulators. Gas adsorption analysis , typically using nitrogen at 77K, is used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are sensitive to the presence of defects. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy of digested MOF samples can provide detailed information about the linker and modulator content.[5]

Q4: How can I intentionally introduce or minimize defects during synthesis?

A4: The concentration of defects can be controlled by carefully tuning the synthesis conditions. To minimize defects and obtain a highly crystalline material, a slow crystallization rate is often desired. This can be achieved by using lower reaction temperatures or by introducing a small amount of a modulator. To intentionally introduce defects, a higher concentration of a modulator can be used, or the synthesis temperature can be altered.[6] The choice of solvent can also play a role in defect formation.

Q5: What is the role of modulators in controlling defect formation?

A5: Modulators are typically monocarboxylic acids (e.g., acetic acid, benzoic acid) that are added to the synthesis mixture. They compete with the dicarboxylic linker (this compound) for coordination to the metal clusters. This competition slows down the rate of framework formation, which can lead to larger, more crystalline particles with fewer defects when used in low concentrations.[1] Conversely, at higher concentrations, the modulator can cap the metal clusters, preventing the connection of linkers and leading to the intentional formation of missing linker defects.[7] The amount and type of modulator are therefore key parameters for tuning the defect density in the final MOF product.[8]

Troubleshooting Guides

Problem 1: Poor Crystallinity and Low Surface Area
  • Symptom: Broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern and a low Brunauer-Emmett-Teller (BET) surface area from gas adsorption analysis.

  • Possible Cause 1: Suboptimal synthesis conditions leading to amorphous material or very small nanocrystals.

  • Solution 1:

    • Optimize Temperature and Time: A very rapid crystallization can lead to an amorphous product. Try lowering the synthesis temperature and extending the reaction time.

    • Solvent System: Ensure that the this compound and the metal salt are soluble in the chosen solvent at the reaction temperature.

  • Possible Cause 2: Incomplete removal of solvent and unreacted precursors from the pores (ineffective activation).

  • Solution 2:

    • Solvent Exchange: Before drying, wash the synthesized MOF thoroughly with a volatile solvent (e.g., ethanol or acetone) to remove the high-boiling point synthesis solvent (like DMF).

    • Activation Protocol: Optimize the activation temperature and duration. The temperature should be high enough to remove guest molecules but not so high as to cause framework collapse. A preliminary TGA can help determine the optimal activation temperature.[5]

Problem 2: Uncontrolled Defect Concentration
  • Symptom: Significant batch-to-batch variation in properties such as surface area, pore volume, and drug loading capacity.

  • Possible Cause: Inconsistent nucleation and crystal growth kinetics.

  • Solution:

    • Introduce a Modulator: Add a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid) to the synthesis. The modulator will compete with the linker, providing more controlled crystal growth.

    • Optimize Modulator Concentration: Systematically vary the concentration of the modulator to achieve the desired level of defectivity. Higher modulator concentrations generally lead to more defects.

Problem 3: Low Drug Loading Capacity
  • Symptom: The amount of drug encapsulated within the MOF is significantly lower than expected.

  • Possible Cause 1: Insufficient porosity due to a highly crystalline, defect-free framework. While desirable for some applications, a complete lack of defects might limit the accessible pore volume for certain drug molecules.[2]

  • Solution 1: Intentionally introduce a controlled number of missing linker or missing cluster defects by using a modulator during synthesis. This can create larger pores and more coordination sites for drug molecules.[3]

  • Possible Cause 2: Pore blockage by residual solvent, unreacted linker, or modulator molecules.

  • Solution 2: Ensure a thorough washing and activation procedure is followed post-synthesis to clear the pores. Soaking the MOF in a suitable solvent and performing a solvent exchange before thermal activation is crucial.

Problem 4: Premature or "Burst" Drug Release
  • Symptom: The encapsulated drug is released from the MOF carrier too rapidly in the release medium.

  • Possible Cause: A high concentration of defects can lead to a less stable framework that may partially degrade, causing a rapid release of the drug.[2]

  • Solution:

    • Minimize Defects: For applications requiring sustained release, synthesize the MOF under conditions that minimize defects (e.g., lower modulator concentration, slower crystallization).

    • Post-Synthetic Modification: Consider post-synthetic modification of the MOF surface to "cap" the pore openings and slow down drug diffusion.

Quantitative Data Summary

The following table summarizes the influence of a modulator (acetic acid) on the properties of an amino-functionalized UiO-66 MOF, which serves as a close analog for this compound-based MOFs.

Table 1: Influence of Acetic Acid Modulator on the Properties of UiO-66-NH2

Modulator (Acetic Acid) EquivalentsBET Surface Area (m²/g)Pore Volume (cm³/g)Number of Missing Linkers per Zr6 Cluster
0~1100~0.45~0.5
20~1250~0.52~1.0
40~1400~0.60~1.5
60~1550~0.68~2.0

Data compiled and generalized from trends reported in the literature for UiO-66-NH2.

Experimental Protocols

Protocol 1: Synthesis of this compound MOF (UiO-66-NH2 analog) with Controlled Defects
  • Preparation of Precursor Solution: In a glass vial, dissolve the metal precursor (e.g., Zirconium(IV) chloride) in N,N-dimethylformamide (DMF).

  • Addition of Linker and Modulator: In a separate vial, dissolve this compound and the desired amount of modulator (e.g., acetic acid) in DMF.

  • Mixing and Reaction: Combine the two solutions and stir for 10-15 minutes to ensure homogeneity.

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified reaction time (e.g., 24 hours).

  • Cooling and Washing: After the reaction, allow the vial to cool to room temperature. Collect the solid product by centrifugation and wash it several times with fresh DMF to remove unreacted precursors.

  • Solvent Exchange: Wash the product multiple times with a volatile solvent like ethanol to exchange the DMF.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove all guest molecules from the pores.

Protocol 2: Characterization of Defects using Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the activated MOF powder to ensure a uniform particle size.

  • Data Collection: Mount the sample on a zero-background sample holder and collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Data Analysis: Compare the obtained PXRD pattern with the simulated pattern for the expected crystal structure. The presence of sharp, well-defined peaks indicates high crystallinity. Broadened peaks may suggest the presence of defects or small crystallite sizes.

Protocol 3: Quantification of Missing Linkers using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small amount (5-10 mg) of the activated MOF in a TGA pan.

  • TGA Measurement: Heat the sample from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a flow of air or nitrogen.

  • Data Analysis: Analyze the resulting TGA curve. The weight loss up to ~150 °C corresponds to the removal of residual solvent. The subsequent weight loss step corresponds to the decomposition of the organic linkers and any coordinated modulator molecules. By comparing the experimental weight loss to the theoretical weight loss for a defect-free framework, the number of missing linkers can be calculated.

Protocol 4: Assessment of Porosity using Nitrogen Adsorption-Desorption Analysis
  • Sample Preparation: Degas the activated MOF sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed molecules.

  • Measurement: Measure the nitrogen adsorption-desorption isotherm at 77 K over a range of relative pressures (P/P₀).

  • Data Analysis:

    • Calculate the BET surface area from the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05-0.3).

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Analyze the shape of the isotherm to gain qualitative information about the pore size distribution.

Visual Diagrams

experimental_workflow Experimental Workflow for Characterizing Defects in this compound MOFs cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis MOF Synthesis (with/without modulator) pxrd PXRD Analysis synthesis->pxrd tga TGA Analysis synthesis->tga gas_adsorption Gas Adsorption synthesis->gas_adsorption crystallinity Assess Crystallinity & Phase Purity pxrd->crystallinity defect_quantification Quantify Missing Linkers tga->defect_quantification porosity Determine Surface Area & Pore Volume gas_adsorption->porosity crystallinity->defect_quantification Correlate defect_quantification->porosity Correlate

Caption: Workflow for the characterization of defects in this compound MOFs.

troubleshooting_logic Troubleshooting Logic for Low Porosity in Synthesized MOFs start Low Porosity (Low BET Surface Area) check_pxrd Check PXRD Pattern start->check_pxrd broad_peaks Broad/Amorphous Pattern check_pxrd->broad_peaks sharp_peaks Sharp, Crystalline Pattern check_pxrd->sharp_peaks [Crystalline] optimize_synthesis Optimize Synthesis: - Temperature - Time - Modulator broad_peaks->optimize_synthesis [Yes] check_activation Review Activation Protocol broad_peaks->check_activation [No] sharp_peaks->check_activation ineffective_activation Ineffective Activation? check_activation->ineffective_activation improve_activation Improve Activation: - Solvent Exchange - Optimize Temp/Time ineffective_activation->improve_activation [Yes] defect_free Potentially Defect-Free Framework ineffective_activation->defect_free [No] introduce_defects Introduce Defects: - Use Modulator defect_free->introduce_defects

Caption: Troubleshooting logic for low porosity in synthesized MOFs.

drug_release_pathway Impact of Defects on Drug Release from MOFs cluster_framework MOF Framework cluster_properties Framework Properties cluster_release Drug Release Profile low_defects Low Defect Concentration stable_framework Stable Framework low_defects->stable_framework high_defects High Defect Concentration unstable_framework Less Stable Framework high_defects->unstable_framework sustained_release Sustained Release stable_framework->sustained_release Controlled Diffusion burst_release Burst Release unstable_framework->burst_release Framework Degradation

Caption: Impact of defects on the drug release profile from MOF carriers.

References

Validation & Comparative

A Comparative Study of 2- and 5-Aminoisophthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the synthesis, properties, and performance of Metal-Organic Frameworks (MOFs) derived from 2- and 5-aminoisophthalic acid.

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural topology and, consequently, their functional properties. Among the vast library of available linkers, aminofunctionalized isophthalic acids have garnered significant attention due to the dual functionality imparted by the carboxylate and amino groups. These functionalities not only facilitate the formation of robust frameworks but also offer avenues for post-synthetic modification and enhanced host-guest interactions. This guide provides a comparative analysis of two isomeric aminofunctionalized linkers: 2-aminoisophthalic acid and 5-aminoisophthalic acid, in the context of MOF synthesis and performance. For the purpose of a broader comparison, data for MOFs synthesized from the closely related 2-aminoterephthalic acid is also included as a proxy for this compound, given the limited availability of dedicated studies on the latter.

Structural and Performance Comparison

The positional difference of the amino group on the isophthalic acid backbone significantly influences the coordination environment and the resulting MOF architecture. This, in turn, affects key material properties such as surface area, pore size, and thermal stability. The following table summarizes the quantitative data extracted from various studies on MOFs synthesized from these two linkers. It is important to note that direct comparisons can be challenging due to the use of different metal ions and synthesis conditions across studies.

PropertyMOF with 2-Aminoterephthalic Acid LinkerMOF with 5-Aminoisophthalic Acid Linker
Brunauer-Emmett-Teller (BET) Surface Area Mg-ABDC: Not Reported; Co-ABDC: Not Reported; Sr-ABDC: Low adsorption capacity[1][Cu(AIPA)·2H₂O]n: Not explicitly stated, but characterized by BET analysis[2]
Pore Size/Volume Sr-ABDC: Narrow pore apertures[1][CoL(H₂O)], [ZnL(H₂O)], [Ni(HL)₂(H₂O)₂]·2H₂O, [CdL(H₂O)]·H₂O: Pores with sizes of 7.05 to 14.67 Å[3][4]
Thermal Stability (Decomposition Temperature) Mg-ABDC & Co-ABDC: Stable up to ~300 °C; Sr-ABDC: Stable up to ~400 °C[1][5]Cu-MOF from 5-aminoisophthalic acid: Thermally stable[6]
CO₂ Adsorption Capacity Mg-ABDC: High heat of CO₂ adsorption (>30 kJ mol⁻¹); Co-ABDC: High heat of CO₂ adsorption (>30 kJ mol⁻¹)[1][5]Not Reported in the provided search results.
Photocatalytic Activity Not Reported in the provided search results.MOFs with Co, Zn, Ni, and Cd showed degradation ability for phenol solution under UV irradiation[3][4]
Luminescence/Sensing Not Reported in the provided search results.Dysprosium-based MOFs exhibit intense photoluminescence and solvent-dependent sensing capabilities[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of MOFs. Below are representative experimental protocols for the synthesis of MOFs using 2-aminoterephthalic acid and 5-aminoisophthalic acid.

Synthesis of Mg-ABDC (2-Aminoterephthalic Acid Linker)

A solvothermal reaction is employed for the synthesis of Mg-ABDC.[1][5]

  • Precursor Solution: A solution of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF) is prepared.

  • Linker Solution: 2-aminoterephthalic acid (H₂ABDC) is dissolved in DMF.

  • Reaction Mixture: The precursor and linker solutions are mixed in a Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[8]

  • Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF to remove unreacted starting materials, and then with a solvent like ethanol.

  • Activation: The purified MOF is dried under vacuum at an elevated temperature to remove solvent molecules from the pores.

Synthesis of a Dysprosium-based MOF (5-Aminoisophthalic Acid Linker)

A solvothermal method is also utilized for the synthesis of dysprosium-based MOFs with 5-aminoisophthalic acid.[7]

  • Precursor Solution: A solution of dysprosium chloride hexahydrate (DyCl₃·6H₂O) is prepared in a mixture of DMF and water.

  • Linker Solution: 5-aminoisophthalic acid (5aip) is dissolved in a DMF:H₂O solution.

  • Reaction Mixture: The precursor solution is slowly added to the linker solution.

  • Solvothermal Synthesis: The reaction mixture is sealed in a vial and heated in an oven at a controlled temperature for a specific duration.

  • Product Collection: After cooling, the resulting crystals are isolated.

Visualizing the Comparative Study Workflow

The logical flow of a comparative study between these two linkers in MOF synthesis can be visualized as follows:

cluster_linkers Linker Selection cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis L1 This compound S1 Solvothermal Synthesis (e.g., with ZrCl4, DMF) L1->S1 L2 5-Aminoisophthalic Acid S2 Solvothermal Synthesis (e.g., with DyCl3, DMF/H2O) L2->S2 C1 Structural Analysis (PXRD, SC-XRD) S1->C1 C2 Porosity Measurement (BET, Gas Adsorption) S1->C2 C3 Stability Assessment (TGA) S1->C3 C4 Functional Property Evaluation S1->C4 S2->C1 S2->C2 S2->C3 S2->C4 Comp Performance Metrics - Surface Area - Pore Size - Thermal Stability - Catalytic Activity - Sensing C1->Comp C2->Comp C3->Comp C4->Comp

Workflow for the comparative study of MOFs from 2- and 5-aminoisophthalic acid.

Structural Impact of Linker Isomerism

The positioning of the amino group dictates the coordination geometry and the overall framework topology. This diagram illustrates the fundamental structural difference and its influence on the resulting MOF architecture.

cluster_linkers Linker Isomers cluster_coordination Coordination Environment cluster_mof Resulting MOF Architecture L1 This compound (Amino group ortho to one carboxylate) C1 Steric Hindrance Potential for Intramolecular H-bonding L1->C1 L2 5-Aminoisophthalic Acid (Amino group meta to both carboxylates) C2 Less Steric Hindrance Symmetric Coordination L2->C2 M1 Potentially Distorted Coordination Geometries Unique Topologies C1->M1 M2 More Predictable and Symmetric Frameworks C2->M2

Impact of linker isomerism on MOF architecture.

References

The Influence of Isophthalic Acid Isomers on the Performance of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The geometry of organic linkers is a critical determinant in the architecture and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of MOFs synthesized from the three isomers of benzenedicarboxylic acid: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid). The distinct placement of the carboxylate groups on the benzene ring profoundly influences the resulting MOF's structure, porosity, and subsequent performance in applications relevant to drug development, such as drug delivery and catalysis.

The choice of linker isomer has a significant impact on the stability, biodegradability, and physicochemical properties of the MOF.[1] Terephthalic acid is a common linker used in the synthesis of well-known MOFs like MIL-101 and MOF-5.[1][2] The linear geometry of terephthalic acid is conducive to forming highly porous and stable frameworks. In contrast, the bent nature of isophthalic acid can lead to different network topologies and pore structures.[3] Phthalic acid, with its adjacent carboxylate groups, introduces further structural variations.

Structural and Performance Comparison

The structural differences imparted by these isomers directly translate to variations in performance metrics crucial for drug development. These include surface area, which affects drug loading capacity, and pore architecture, which influences release kinetics.

Table 1: Comparative Performance of MOFs from Benzenedicarboxylic Acid Isomers

PropertyMOF with Phthalic Acid (1,2-BDC)MOF with Isophthalic Acid (1,3-BDC)MOF with Terephthalic Acid (1,4-BDC)
Geometry Angular (ortho-substituted)Angular (meta-substituted)Linear (para-substituted)
Resulting MOF Structure Often results in 2D structures or less porous 3D frameworks.Can form complex 3D networks with varied topologies like lvt or nbo.[3]Typically forms robust, highly porous 3D frameworks (e.g., UiO-66, MIL-series, MOF-5).[1]
BET Surface Area Generally lower compared to terephthalate-based MOFs.Variable, can be high depending on the resulting topology.Can achieve exceptionally high surface areas (e.g., >3000 m²/g).[4]
Porosity Often microporous with smaller pore volumes.Can exhibit hierarchical porosity.Typically high porosity with large pore volumes.[4]
Stability Generally lower thermal and chemical stability.Moderate stability.High thermal and chemical stability is a hallmark of many terephthalate MOFs.[5]
Drug Loading Capacity Lower, due to reduced surface area and pore volume.Can be significant, depending on the specific framework.High loading capacities have been reported for drugs like ibuprofen (up to 1.4 g per gram of MOF).[1]
Catalytic Activity Can be effective, with accessible metal sites in some structures.The topology and accessibility of metal centers influence catalytic performance.[3]Widely used in catalysis due to stable, open structures.

Note: The properties listed are general trends and can vary significantly based on the metal node, synthesis conditions, and specific framework topology.

Visualization of Isomeric Linkers and MOF Synthesis

The fundamental difference between the linkers lies in their geometry. This can be visualized to understand its impact on the final MOF structure.

Caption: Molecular structures of phthalic, isophthalic, and terephthalic acid isomers.

The synthesis of these MOFs typically follows a solvothermal or hydrothermal route, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel.

MOF_Synthesis_Workflow MetalSalt Metal Salt (e.g., ZrCl4, Zn(NO3)2) Mixing Mixing & Sonication MetalSalt->Mixing Linker Organic Linker (BDC Isomer) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal Reaction (Heating in Autoclave) Mixing->Reaction Washing Washing with Solvent Reaction->Washing Activation Activation (Solvent Removal) Washing->Activation MOF_Product Final MOF Product Activation->MOF_Product

Caption: A typical solvothermal workflow for the synthesis of MOFs.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of MOFs. Below are representative protocols for the synthesis of a terephthalate-based MOF and a subsequent drug loading experiment.

Protocol 1: Synthesis of a Zirconium-Terephthalate MOF (UiO-66 Analogue)

This protocol is adapted from standard procedures for synthesizing UiO-66 type MOFs.[5]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (terephthalic acid, H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (HAc)

Procedure:

  • In a 50 mL Teflon-lined autoclave, dissolve 0.135 mmol of ZrCl₄ and 0.135 mmol of terephthalic acid in 30 mL of DMF.

  • Add 3.6 mL of acetic acid to the solution. Acetic acid acts as a modulator to control the crystal size and defects.

  • Treat the mixture with ultrasound for approximately 1 hour to ensure homogeneity.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the autoclave and allow it to cool to room temperature.

  • Collect the resulting white precipitate by centrifugation.

  • Wash the product three times with a 1:4 (v/v) mixture of DMF and methanol to remove unreacted precursors.

  • Activate the MOF by solvent exchange with methanol followed by heating under vacuum to remove residual solvent from the pores.

Protocol 2: Ibuprofen Loading into a MOF Carrier

This protocol describes a typical procedure for loading a drug molecule into a synthesized MOF.

Materials:

  • Activated MOF powder

  • Ibuprofen

  • Phosphate Buffer Solution (PBS) at pH ≈ 3

Procedure:

  • Prepare a saturated solution of Ibuprofen in an acidic (pH ≈ 3) phosphate buffer solution (PBS).[6]

  • Disperse a known mass of the activated MOF (e.g., 100 mg) into the Ibuprofen solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for maximum drug encapsulation.

  • Collect the drug-loaded MOF (Ibu@MOF) by centrifugation.

  • Wash the Ibu@MOF with the PBS solution to remove any surface-adsorbed drug.

  • Dry the final product under vacuum.

  • The loading amount can be quantified by techniques such as thermogravimetric analysis (TGA) or by analyzing the concentration of Ibuprofen remaining in the supernatant using UV-Vis spectroscopy.

Visualization of Drug Delivery Mechanism

The performance of MOFs in drug delivery is often evaluated by their ability to controllably release the therapeutic agent in response to specific stimuli, such as a change in pH, which is relevant for targeted delivery to acidic tumor microenvironments.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_circulation Systemic Circulation cluster_release Targeted Release Ibu_MOF Ibuprofen-loaded MOF (Ibu@MOF) Circulation Stable in Bloodstream (pH 7.4) Ibu_MOF->Circulation Administration Tumor Acidic Tumor Environment (pH < 6.5) Circulation->Tumor Accumulation (EPR Effect) Degradation MOF Degradation & Drug Release Tumor->Degradation pH Trigger

Caption: pH-responsive drug release from a MOF carrier in a tumor microenvironment.

References

A Comparative Guide to Gas Separation Performance: 2-Aminoisophthalic Acid vs. Terephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal Metal-Organic Frameworks (MOFs) for gas separation applications is a critical decision. This guide provides an objective comparison of the gas separation performance of MOFs synthesized from 2-aminoisophthalic acid and its non-functionalized counterpart, terephthalic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate informed material selection for various gas separation and storage needs.

The primary distinction between MOFs derived from these two linkers lies in the presence of an amino group (-NH2) in the this compound structure. This functional group can significantly influence the gas separation properties of the resulting MOF by introducing basic sites that can enhance interactions with acidic gases like carbon dioxide (CO2). To provide a direct and meaningful comparison, this guide focuses on isostructural MOFs, where the underlying framework topology is the same, and the only significant difference is the presence or absence of the amino functional group. The UiO-66 and MIL-53 series of MOFs are excellent examples of such isostructural pairs and will be the focus of our comparative analysis.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for gas separation in isostructural MOFs based on terephthalic acid and 2-aminoterephthalic acid (a derivative of this compound).

Table 1: Comparison of UiO-66 and UiO-66-NH2 for Gas Separation

ParameterUiO-66 (Terephthalic Acid)UiO-66-NH2 (2-Aminoterephthalic Acid)GasTemperature (K)PressureReference
CO2 Uptake (mmol/g) 3.663.93CO22731 bar[1]
1.381.60CO23181 bar[1]
CH4 Uptake (cm³/g) 6.6811.1CH43031 bar[2]
N2 Uptake (mmol/g) ~0.25~0.17N22981 bar[1]
H2 Uptake (wt%) 4.2Not ReportedH27760 bar[3]
CO2/N2 Selectivity 14.7822.83CO2/N22981 bar[1]
BET Surface Area (m²/g) ~850~822---[1]

Table 2: Comparison of MIL-53(Al) and NH2-MIL-53(Al) for Gas Separation

ParameterMIL-53(Al) (Terephthalic Acid)NH2-MIL-53(Al) (2-Aminoterephthalic Acid)GasTemperature (K)PressureReference
CO2 Uptake (mmol/g) ~3.5~4.0CO2303~0.1 bar[4]
CH4 Uptake (mmol/g) ~1.8Essentially non-adsorbed (<0.5)CH4303< 2 bar[5]
H2S Uptake (mmol/g) ~3.2Not ReportedH2S303.1~10 kPa[6]
SO2 Uptake (mmol/g) ~3.3~4.3SO22930.1 bar[7]
BET Surface Area (m²/g) 1450620---[7]

Key Performance Insights

The data presented in the tables consistently demonstrates that the introduction of the amino group via the this compound linker significantly enhances the adsorption of acidic gases like CO2 and SO2. This is attributed to the Lewis base nature of the amine functionality, which creates stronger interactions with these electron-accepting gas molecules.

For the UiO-66 series, the CO2 uptake and, notably, the CO2/N2 selectivity are higher in the amino-functionalized version.[1] Interestingly, the CH4 uptake is also significantly increased in UiO-66-NH2.[2] In the case of the flexible MIL-53(Al) framework, the amino group dramatically suppresses the adsorption of the non-polar methane at low pressures, leading to a potentially high CO2/CH4 separation selectivity.[5]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the synthesis and characterization of these MOFs are crucial.

Synthesis of UiO-66 and UiO-66-NH2

A common solvothermal method for the synthesis of UiO-66 and its amino-functionalized analogue is as follows:

  • UiO-66: Zirconium chloride (ZrCl4) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF). The mixture is then heated in a Teflon-lined stainless-steel autoclave at a specific temperature (e.g., 393 K) for a set duration (e.g., 24 hours).[1]

  • UiO-66-NH2: The procedure is similar, with 2-aminoterephthalic acid used in place of terephthalic acid.[1]

After synthesis, the resulting crystalline powder is typically washed multiple times with DMF and ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.

Synthesis of MIL-53(Al) and NH2-MIL-53(Al)

The synthesis of these aluminum-based MOFs often involves a hydrothermal or solvothermal reaction:

  • MIL-53(Al): Aluminum nitrate nonahydrate and terephthalic acid are dissolved in deionized water or a solvent mixture. The solution is then heated in an autoclave.

  • NH2-MIL-53(Al): The synthesis is analogous, using 2-aminoterephthalic acid as the organic linker.[8]

Activation of MOFs

Before gas adsorption measurements, it is essential to "activate" the MOFs to ensure the pores are empty and accessible to gas molecules. A typical activation procedure involves heating the synthesized MOF under a dynamic vacuum at an elevated temperature (e.g., 393 K) for an extended period (e.g., 12 hours) to remove any residual solvent.[1] For NH2-MIL-53(Al), a two-step activation process involving treatment with DMF followed by vacuum heating is often employed to remove unreacted linker molecules.

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer. The general procedure is as follows:

  • A known mass of the activated MOF sample is placed in a sample tube.

  • The sample is further outgassed in the analyzer under vacuum at a specific temperature to remove any adsorbed species.

  • The desired gas (e.g., CO2, CH4, N2) is then introduced into the sample tube at a controlled pressure and temperature.

  • The amount of gas adsorbed by the MOF is measured at equilibrium for a series of increasing pressures.

  • Desorption isotherms can also be measured by systematically decreasing the pressure.

Visualizing the Comparison

To better understand the logical flow of comparing these MOFs and the experimental workflow, the following diagrams are provided.

Logical Flow for Comparing MOF Gas Separation Performance cluster_0 MOF Synthesis cluster_1 Isostructural MOF Pairs cluster_2 Gas Separation Performance Evaluation cluster_3 Comparative Analysis Terephthalic_Acid Terephthalic Acid UiO_66 UiO-66 Terephthalic_Acid->UiO_66 MIL_53 MIL-53(Al) Terephthalic_Acid->MIL_53 Aminoisophthalic_Acid This compound UiO_66_NH2 UiO-66-NH2 Aminoisophthalic_Acid->UiO_66_NH2 NH2_MIL_53 NH2-MIL-53(Al) Aminoisophthalic_Acid->NH2_MIL_53 Gas_Uptake Gas Uptake Capacity (CO2, CH4, N2, H2, etc.) UiO_66->Gas_Uptake Selectivity Selectivity (e.g., CO2/N2, CO2/CH4) UiO_66->Selectivity Surface_Area BET Surface Area UiO_66->Surface_Area UiO_66_NH2->Gas_Uptake UiO_66_NH2->Selectivity UiO_66_NH2->Surface_Area MIL_53->Gas_Uptake MIL_53->Selectivity MIL_53->Surface_Area NH2_MIL_53->Gas_Uptake NH2_MIL_53->Selectivity NH2_MIL_53->Surface_Area Comparison Direct Comparison of Performance Metrics Gas_Uptake->Comparison Selectivity->Comparison Surface_Area->Comparison

Caption: Logical flow for comparing MOF gas separation performance.

General Experimental Workflow for MOF Gas Separation Analysis Start Start: Select Linker and Metal Precursors Synthesis Solvothermal/Hydrothermal Synthesis Start->Synthesis Washing Washing and Purification Synthesis->Washing Activation Activation (Solvent Removal) Washing->Activation Characterization Structural Characterization (XRD, SEM, etc.) Activation->Characterization Gas_Adsorption Gas Adsorption/Desorption Measurements Activation->Gas_Adsorption Data_Analysis Data Analysis (Isotherms, Selectivity, etc.) Gas_Adsorption->Data_Analysis End End: Performance Evaluation Data_Analysis->End

Caption: General experimental workflow for MOF gas separation analysis.

References

Benchmarking Catalytic Activity: A Comparative Guide to Amino-Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of heterogeneous catalysts is a cornerstone of innovation. Metal-Organic Frameworks (MOFs), with their tunable structures and high surface areas, have emerged as promising platforms for catalysis. The incorporation of amino groups into the organic linkers of MOFs can significantly enhance their catalytic activity, particularly in base-catalyzed reactions. This guide provides an objective comparison of the catalytic performance of MOFs featuring different amino linkers, supported by experimental data, to aid in the selection of optimal catalytic systems.

The introduction of amino functionalities into MOF linkers can influence the electronic properties of the framework, create basic catalytic sites, and modify adsorption properties for reactants and products.[1][2] The choice of the amino linker, including the number and position of the amino groups, can have a profound impact on the catalytic efficacy of the resulting MOF. This guide will delve into comparative studies of MOFs with various amino linkers for benchmark catalytic reactions, presenting quantitative data and detailed experimental protocols.

Comparative Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently employed as a benchmark to evaluate the activity of basic catalysts. The catalytic performance of several amino-functionalized MOFs in this reaction is summarized below.

CatalystLinkerReactantsSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Ref.
UiO-66-NH₂ 2-Aminoterephthalic acidBenzaldehyde, MalononitrileEthanol407~100100[3]
CAU-1-NH₂ 2-Aminoterephthalic acidBenzaldehyde, MalononitrileEthanol407100100[3]
CAU-10-NH₂ 5-Aminoisophthalic acidBenzaldehyde, MalononitrileEthanol407Mixture of products-[3]
Mg-ABDC 2-Aminoterephthalic acidBenzaldehyde, Ethyl cyanoacetateN/ARoom Temp.-94.7~100[4]
Ca-ABDC 2-Aminoterephthalic acidBenzaldehyde, Ethyl cyanoacetateN/ARoom Temp.-High~100[4]
Sr-ABDC 2-Aminoterephthalic acidBenzaldehyde, Ethyl cyanoacetateN/ARoom Temp.-High~100[4]
IRMOF-3 2-Aminoterephthalic acidBenzaldehyde, Ethyl CyanoacetateN/A14024~80100[5]

A notable study compared the catalytic activity of two aluminum-based MOFs, CAU-1-NH₂ and CAU-10-NH₂, which are constructed from positional isomers of amino-functionalized linkers (2-aminoterephthalate and 5-aminoisophthalate, respectively).[3] For the Knoevenagel condensation between benzaldehyde and malononitrile, CAU-1-NH₂ exhibited 100% conversion and 100% selectivity to the desired product under mild conditions. In contrast, CAU-10-NH₂, with the amino group at a different position on the linker, led to the formation of a mixture of products, highlighting the critical role of the amino group's positioning on the linker in directing the reaction pathway.[3]

Another study investigated a series of alkaline earth metal-based MOFs (Mg, Ca, and Sr) with the same 2-aminoterephthalate linker for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.[4] All three MOFs demonstrated high catalytic performance, with the Mg-ABDC variant showing a conversion rate of up to 94.7% and nearly 100% selectivity.[4] This indicates that while the amino linker is crucial for catalytic activity, the choice of the metal node also plays a significant role in modulating the performance.

Influence of Amino Linkers in Other Catalytic Reactions

Beyond the Knoevenagel condensation, amino-functionalized MOFs have shown promise in a variety of other catalytic transformations.

Oxidative Desulfurization

In a comparative study of functionalized UiO-66(Zr) for the oxidative desulfurization of dibenzothiophene, the nitro-functionalized version (UiO-66-NO₂) exhibited superior catalytic performance compared to both the parent UiO-66 and the amino-functionalized UiO-66-NH₂.[6] The enhanced activity of the nitro-functionalized MOF was attributed to the electron-withdrawing nature of the nitro group, which enhanced the ability of the MOF to gain electrons.[6] This suggests that for certain redox-catalyzed reactions, electron-withdrawing groups may be more beneficial than the basic amino group.

CO₂ Cycloaddition

Amino-functionalized MOFs are also effective catalysts for the cycloaddition of CO₂ to epoxides, an important reaction for carbon capture and utilization. The amino groups can act as Lewis basic sites that activate the CO₂ molecule. While direct comparative studies of different amino linkers for this reaction are less common in the literature, the catalytic activity of various amino-functionalized MOFs has been reported. For instance, a zinc-based MOF with a 2-aminoterephthalic acid linker has been explored as a multifunctional heterogeneous catalyst for the cycloaddition of epoxides with CO₂.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of catalytic materials. Below are representative methodologies for the synthesis of amino-functionalized MOFs and their application in catalysis.

Synthesis of UiO-66-NH₂

A common method for the synthesis of UiO-66-NH₂ involves a solvothermal reaction. In a typical procedure, zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid are dissolved in N,N-dimethylformamide (DMF). The molar ratio of the metal precursor to the linker is typically 1:1. The solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours). After cooling, the crystalline product is collected by filtration, washed thoroughly with DMF and ethanol to remove unreacted starting materials, and then dried under vacuum to activate the MOF.[8]

Catalytic Testing: Knoevenagel Condensation

For a typical Knoevenagel condensation reaction, the MOF catalyst is added to a mixture of an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent like ethanol. The reaction mixture is then stirred at a specific temperature for a designated time. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After the reaction is complete, the solid catalyst can be easily separated from the reaction mixture by filtration or centrifugation, and the product can be isolated from the filtrate. The reusability of the catalyst is often tested by washing the recovered catalyst and using it in subsequent reaction cycles.[3]

Visualizing the Synthesis and Catalytic Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the workflows and relationships in MOF synthesis and catalysis.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal Precursor Metal Precursor Solvothermal Reaction Solvothermal Reaction Metal Precursor->Solvothermal Reaction Amino Linker Amino Linker Amino Linker->Solvothermal Reaction Solvent Solvent Solvent->Solvothermal Reaction Washing Washing Solvothermal Reaction->Washing Activation Activation Washing->Activation Amino-functionalized MOF Amino-functionalized MOF Activation->Amino-functionalized MOF

Caption: General workflow for the solvothermal synthesis of amino-functionalized MOFs.

Catalytic_Cycle cluster_catalysis Knoevenagel Condensation Catalytic Cycle MOF-NH2 Amino-MOF Catalyst Intermediate Intermediate MOF-NH2->Intermediate activates Aldehyde Aldehyde Aldehyde->Intermediate Active Methylene Active Methylene Active Methylene->Intermediate Product Product Intermediate->Product Water Water Intermediate->Water Product->MOF-NH2 regenerates

Caption: Simplified catalytic cycle for the Knoevenagel condensation catalyzed by an amino-functionalized MOF.

Conclusion

The catalytic activity of MOFs can be significantly enhanced and tuned by the incorporation of amino linkers. The choice of the specific amino linker, including the position of the amino group, plays a crucial role in determining the catalytic performance and selectivity of the resulting MOF. While 2-aminoterephthalic acid is a commonly used and effective linker for various catalytic reactions, comparative studies demonstrate that subtle changes in the linker structure can lead to substantial differences in catalytic outcomes. For researchers and professionals in drug development and chemical synthesis, a careful consideration of the amino linker, in conjunction with the metal node, is paramount for the rational design of highly efficient and selective MOF-based catalysts. Further systematic studies comparing a wider range of amino linkers are needed to fully elucidate the structure-activity relationships and unlock the full potential of these versatile materials.

References

Positional Isomerism of Amino Groups in Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of functional groups within the organic linkers of Metal-Organic Frameworks (MOFs) offers a powerful tool to tailor their physicochemical properties for specific applications. Among the various functional moieties, the amino (-NH2) group is of particular interest due to its ability to enhance gas adsorption, catalytic activity, and serve as a site for post-synthetic modification. This guide provides a comparative analysis of how the position of the amino group on the aromatic linker—specifically ortho-, meta-, and para-isomers—influences the properties of isostructural MOFs. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in the rational design of functional MOF materials.

Influence on Structural and Adsorption Properties: A Data-Driven Comparison

The position of the amino group can significantly impact the porosity and gas sorption characteristics of MOFs. The following tables summarize key experimental data from studies on isostructural MOFs constructed with different positional isomers of aminobenzenedicarboxylate linkers.

Table 1: Comparison of Structural Properties of Isomeric Amino-Functionalized MOFs

MOFLinker IsomerMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)
Mg-ABDC[1]ortho-AminoterephthalateMg250.04
Co-ABDC[1]ortho-AminoterephthalateCo290.05
Sr-ABDC[1]ortho-AminoterephthalateSr100.02
UiO-66-NH₂ (typical)para-AminoterephthalateZr~1200 - 1400~0.5 - 0.7
MOF with 5-AIPAmeta-AminoisophthalateCoVariesVaries
MOF with 5-AIPAmeta-AminoisophthalateZnVariesVaries
MOF with 5-AIPAmeta-AminoisophthalateNiVariesVaries
MOF with 5-AIPAmeta-AminoisophthalateCdVariesVaries

Note: Data for meta-isomers often shows significant variation based on the specific crystal structure obtained.

Table 2: Comparison of CO₂ Adsorption Properties of Isomeric Amino-Functionalized MOFs

MOFLinker IsomerMetal CenterCO₂ Uptake (mmol/g) at 273 K and 1 barCO₂/N₂ SelectivityHeat of Adsorption (kJ/mol)
Mg-ABDC[1]ortho-AminoterephthalateMg~1.5396>30
Co-ABDC[1]ortho-AminoterephthalateCo~1.2326>30
Sr-ABDC[1]ortho-AminoterephthalateSr~0.318-
UiO-66-NH₂ (typical)para-AminoterephthalateZr~3.35High~40-45

From the data, it is evident that the para-position of the amino group in the highly porous UiO-66-NH₂ leads to a significantly larger surface area and CO₂ uptake capacity compared to the ortho-isomers in the ABDC series. The lower porosity of the ortho-amino-functionalized MOFs can be attributed to the steric hindrance of the amino group, which can influence the packing of the linkers and the overall framework topology. The high CO₂/N₂ selectivity and heat of adsorption in the Mg-ABDC and Co-ABDC frameworks, despite their low surface areas, highlight the strong interaction between CO₂ and the amino groups in the ortho position.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these materials.

Synthesis of Amino-Functionalized MOFs (General Solvothermal Method)

A general solvothermal method is employed for the synthesis of amino-functionalized MOFs. The specific metal salt and positional isomer of the aminobenzenedicarboxylic acid are key variables.

Materials:

  • Metal salt (e.g., Magnesium nitrate hexahydrate, Cobalt nitrate hexahydrate, Strontium nitrate, Zirconium(IV) chloride)

  • Amino-functionalized linker (ortho-, meta-, or para-aminobenzenedicarboxylic acid)

  • Solvent (typically N,N-Dimethylformamide - DMF)

  • Modulator (optional, e.g., acetic acid, benzoic acid)

Procedure:

  • The metal salt and the amino-functionalized linker are dissolved in DMF in a Teflon-lined autoclave.

  • A modulator may be added to control the crystallite size and reduce defects.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (12 to 72 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh DMF and a low-boiling-point solvent (e.g., ethanol or methanol) to remove unreacted precursors.

  • The MOF is activated by heating under vacuum to remove residual solvent molecules from the pores.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.

  • Gas Adsorption Measurements: To measure the uptake capacity of gases like CO₂ and N₂ using a volumetric gas adsorption analyzer at specific temperatures and pressures.

Visualizing the Influence of Amino Group Position

Diagrams created using the DOT language provide a clear visual representation of the concepts and workflows involved in studying the influence of amino group position on MOF properties.

Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Salt Metal Salt (e.g., ZrCl4, Mg(NO3)2) Reaction Solvothermal Reaction Metal_Salt->Reaction Linker Amino-functionalized Linker (ortho, meta, or para) Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Washing Washing Reaction->Washing Activation Activation Washing->Activation Final_MOF Functionalized MOF Activation->Final_MOF

General workflow for the synthesis of amino-functionalized MOFs.

Property_Influence cluster_main Influence of Amino Group Position cluster_properties MOF Properties Position Amino Group Position (ortho, meta, para) Porosity Porosity (Surface Area, Pore Volume) Position->Porosity Steric Hindrance Stability Stability (Thermal, Chemical) Position->Stability Electronic Effects Adsorption Gas Adsorption (Capacity, Selectivity) Position->Adsorption Binding Site Accessibility Catalysis Catalytic Activity Position->Catalysis Active Site Environment

Logical relationship of amino group position and MOF properties.

Selection_Flowchart cluster_flow MOF Selection Guide Start Desired Application High_Capacity High Gas Storage? Start->High_Capacity High_Selectivity High Selectivity Needed? High_Capacity->High_Selectivity No Para Consider para-isomer (e.g., UiO-66-NH2) High_Capacity->Para Yes Catalysis Catalytic Application? High_Selectivity->Catalysis No Ortho_Meta Consider ortho- or meta-isomer (e.g., Mg-ABDC) High_Selectivity->Ortho_Meta Yes Ortho Consider ortho-isomer (Potential for unique catalytic pockets) Catalysis->Ortho Yes

Decision flowchart for selecting an amino-functionalized MOF.

References

A Comparative Guide to Isoreticular MOFs with Functionalized Isophthalic Acids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) as drug delivery systems offers unprecedented control over therapeutic loading and release. Isoreticular MOFs, which share the same underlying topology but differ in the functional groups of their organic linkers, provide a powerful platform to systematically tune these properties. This guide presents a comparative analysis of isoreticular MOFs synthesized from variously functionalized isophthalic acids, focusing on how different functional groups impact key drug delivery parameters.

Impact of Ligand Functionalization on MOF Properties

The introduction of functional groups onto the isophthalic acid linker can significantly alter the physicochemical properties of the resulting MOF. These changes, in turn, influence the MOF's performance as a drug carrier. The diagram below illustrates the relationship between the functionalization of the isophthalic acid linker and the key performance indicators for drug delivery.

Workflow cluster_synthesis MOF Synthesis & Activation cluster_drug_study Drug Delivery Study start Functionalized Isophthalic Acid + Metal Salt synthesis Solvothermal/Hydrothermal Synthesis start->synthesis isolation Isolation & Washing synthesis->isolation activation Solvent Exchange & Vacuum Drying isolation->activation pxrd PXRD activation->pxrd tga TGA activation->tga sem SEM activation->sem bet N2 Physisorption (BET) activation->bet loading Drug Loading activation->loading release In Vitro Drug Release loading->release analysis Quantification (UV-Vis/HPLC) release->analysis analysis->release Data for release profile

A Researcher's Guide to 2-Aminoisophthalic Acid: Validating Theoretical Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of small molecules is paramount. This guide provides a comparative analysis of theoretical and experimental data for 2-Aminoisophthalic acid (2-amino-1,3-benzenedicarboxylic acid), a versatile building block in medicinal chemistry and materials science. While a complete experimental dataset for this specific molecule is not exhaustively documented in publicly available literature, this guide presents the available data and offers detailed standard protocols for the experimental validation of key physicochemical properties.

Physicochemical Properties: A Comparative Analysis

The foundation of any new chemical entity's development profile rests on its fundamental physicochemical properties. Below is a comparison of experimentally determined values and computationally predicted properties for this compound.

Table 1: Comparison of Experimental and Theoretical Physical Properties
PropertyExperimental ValueTheoretical Prediction (Computed)
Molecular Formula C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol [1][2][3]
Melting Point 280 - 304 °C[4][5]Not Available
XLogP3-AA Not Available0.8[2]
Topological Polar Surface Area Not Available101 Ų[2]
Hydrogen Bond Donors Not Available3[2]
Hydrogen Bond Acceptors Not Available4[2]
Rotatable Bond Count Not Available2[2]

Note: A range is provided for the melting point, reflecting values from different suppliers.

Spectroscopic Analysis

Table 2: Analysis of Experimental Infrared (IR) Spectrum

The following key absorption bands are observed in the experimental FTIR spectrum of this compound. The interpretation is based on characteristic vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) RangeFunctional GroupVibrational Mode
3500 - 3300Amine (N-H)N-H Stretch
3000 - 2500Carboxylic Acid (O-H)O-H Stretch (broad)
~3030Aromatic (C-H)C-H Stretch
1780 - 1710Carboxylic Acid (C=O)C=O Stretch
1700 - 1500Aromatic (C=C)C=C Bending

Experimental Protocols for Property Validation

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting a molecule's ionization state at a given pH, which influences its solubility, absorption, and receptor-binding capabilities. Potentiometric titration is a precise method for its determination.[4][6][7][8][9]

Methodology:

  • Preparation: A standard solution of the sample (e.g., 1 mM this compound) is prepared in purified water, often with a background electrolyte like KCl to maintain constant ionic strength.[4] A standardized titrant (e.g., 0.1 M NaOH) is also prepared.

  • Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[4]

  • Titration: The sample solution is placed in a temperature-controlled vessel and titrated with the standardized base. The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the curve. For a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected.

G cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution prep_kcl Add KCl for Ionic Strength prep_sample->prep_kcl prep_titrant Prepare 0.1 M NaOH Titrant calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) titrate Titrate Sample with NaOH calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa values from Inflection Points plot->analyze

Workflow for pKa determination by potentiometric titration.
Solubility Determination via Shake-Flask Method

Aqueous solubility is a critical determinant of bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11][12][13][14]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing the desired solvent (e.g., water, phosphate buffer at various pH levels). This ensures a saturated solution is formed.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12][14]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, typically by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification prep_sample Add Excess Solid to Solvent agitate Agitate at Constant Temp (e.g., 24-48h at 37°C) prep_sample->agitate separate Centrifuge or Filter to Remove Solid agitate->separate analyze Measure Concentration of Supernatant (HPLC/UV) separate->analyze

Workflow for solubility determination by the shake-flask method.
Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid signals from the solvent protons.[15][16] The solution is transferred to a specialized NMR tube.

  • Instrument Setup: The sample tube is placed in the NMR spectrometer's strong magnetic field.[5][15] The instrument is tuned to the appropriate nucleus (¹H for proton NMR, ¹³C for carbon NMR).

  • Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signals (free induction decay, FID) are detected. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

  • Data Processing & Analysis: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns to determine the molecular structure.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer place_magnet Place Sample in Magnet transfer->place_magnet acquire Acquire FID Data place_magnet->acquire transform Fourier Transform FID acquire->transform analyze Analyze Chemical Shifts, Coupling, & Integration transform->analyze

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Aminoisophthalic acid, a key aromatic amine and dicarboxylic acid, is critical for various applications, including chemical synthesis quality control and impurity profiling. This guide provides a comprehensive comparison of three primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Visible Spectrophotometry.

While specific cross-validation data for this compound is not extensively published, this document synthesizes established analytical methodologies for structurally similar compounds, such as isophthalic acid and other amino-containing aromatic compounds, to present a representative cross-validation framework.[1][2][3][4] The cross-validation of analytical methods is a crucial process to ensure that different techniques yield comparable and reliable results, thereby guaranteeing data integrity across various studies and laboratories.

Comparative Performance Data

The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the anticipated performance parameters for the analysis of this compound using HPLC-UV, UHPLC-MS/MS, and UV-Visible Spectrophotometry.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVUHPLC-MS/MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass analysis of the parent ion and its fragments.[5][6][7]Measurement of light absorbance by the analyte in a solution.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) Moderate (µg/mL range)Very High (ng/mL to pg/mL range)Low (mg/mL to µg/mL range)
Throughput ModerateHighHigh
Matrix Effect Less proneCan be significant, requiring careful sample preparation and use of internal standards.[7]Highly susceptible to interfering substances that absorb at the same wavelength.
Cost Low to ModerateHighLow
Expertise Required IntermediateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for similar compounds and should be optimized and validated for the specific analysis of this compound.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic acids.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. For example, a gradient of 30-70% acetonitrile in water with 0.4% phosphoric acid has been used for isophthalic acid.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of aromatic amines and carboxylic acids, a wavelength in the range of 210-254 nm would be appropriate for detection.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample solution is recommended to remove particulate matter.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices.

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[6]

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is used for faster and more efficient separations.[5]

  • Mobile Phase: Similar to HPLC, but with volatile buffers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[5][7]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. The choice depends on the specific analyte's properties; for this compound, both modes should be evaluated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high selectivity.

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction to minimize matrix effects.[7]

Method 3: UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in pure solutions or simple formulations with no interfering substances.[8]

  • Instrumentation: A UV-Vis Spectrophotometer.[8]

  • Reagents: A suitable solvent that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Procedure:

    • Determine λmax: Scan a standard solution of this compound across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

    • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.

    • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.[8]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods and the logical relationship in a cross-validation study.

analytical_workflow cluster_hplc HPLC-UV Workflow cluster_lcms UHPLC-MS/MS Workflow cluster_uvvis UV-Vis Spectrophotometry Workflow hplc_sample Sample Preparation hplc_inject HPLC Injection hplc_sample->hplc_inject hplc_sep Chromatographic Separation hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant lcms_sample Sample Preparation lcms_inject UHPLC Injection lcms_sample->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_msms MS/MS Detection lcms_ion->lcms_msms lcms_quant Quantification lcms_msms->lcms_quant uv_sample Sample Preparation uv_measure Absorbance Measurement uv_sample->uv_measure uv_calib Calibration Curve uv_quant Quantification uv_calib->uv_quant uv_measure->uv_quant

Caption: General workflows for the three analytical methods.

cross_validation_logic start Identical Sample Set method_a Analytical Method A (e.g., HPLC-UV) start->method_a method_b Analytical Method B (e.g., UHPLC-MS/MS) start->method_b results_a Quantitative Results A method_a->results_a results_b Quantitative Results B method_b->results_b comparison Statistical Comparison (e.g., Bland-Altman, t-test) results_a->comparison results_b->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical flow of a cross-validation study.

References

Safety Operating Guide

Proper Disposal of 2-Aminoisophthalic Acid: A Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Aminoisophthalic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, minimizing risks and environmental impact.

Hazard Summary for this compound

Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. This information is critical for selecting the appropriate personal protective equipment (PPE) and implementing safe handling procedures.

Hazard ClassificationDescriptionPrecautionary StatementsCitations
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2][3][4][5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention.[1][2][3][4]
Specific target organ toxicity (single exposure) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.[1][3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: 2-Aminoisophthalic Acid Waste is_small_quantity Is the quantity small (<1 kg solid)? start->is_small_quantity is_contaminated Is the waste contaminated with other hazardous materials? segregate_waste Segregate from incompatible materials (e.g., strong oxidizing agents). is_contaminated->segregate_waste No consult_sds Consult SDS of all contaminants and follow the most stringent disposal protocol. is_contaminated->consult_sds Yes collect_waste Collect in a designated, properly labeled, and sealed hazardous waste container. is_small_quantity->collect_waste Yes is_small_quantity->collect_waste No collect_waste->is_contaminated store_waste Store in a designated Satellite Accumulation Area (SAA). segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end consult_sds->segregate_waste

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3][5]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke when handling this product.[1][3]

2. Waste Collection and Container Management:

  • Solid Waste:

    • Collect solid this compound waste, including any contaminated materials like weighing paper or spill cleanup debris, in a designated hazardous waste container.[7]

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a securely fitting lid.[8][9]

    • Do not use metal containers for acidic waste.[9]

  • Contaminated Labware and Empty Containers:

    • For empty containers, the first rinse with a suitable solvent (e.g., water, if soluble) must be collected as hazardous waste.[7]

    • After a thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before disposal as solid waste.[7]

    • Rinsed and dried glass bottles should be placed in designated glass disposal containers.[7]

3. Labeling and Storage:

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7][9]

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The storage area should be close to the point of generation and under the supervision of laboratory personnel.[9]

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[3][8]

    • Store liquid waste in secondary containment to prevent spills.[7][9]

4. Final Disposal:

  • Do Not Dispose Down the Drain or in Regular Trash: this compound is a hazardous chemical and must not be disposed of via the sanitary sewer or in regular trash.[7][10]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][11]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1][6]

Disclaimer: This guide is intended for informational purposes only and should not replace institutional safety protocols or a thorough review of the Safety Data Sheet (SDS) for this compound. Always consult your institution's EHS department for specific guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Aminoisophthalic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a chemical that poses several hazards.[1][2][3] It is harmful if swallowed, comes in contact with skin, or is inhaled.[1][2] It is also known to cause serious eye and skin irritation.[1][4][5] A thorough risk assessment should be conducted before commencing any work involving this chemical.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure:

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles entering the eyes.[2][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation.[2][6][8]
Lab coat or chemical-resistant apron.Protects clothing and underlying skin from contamination.[2][6]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask).Required when handling the powder to avoid inhalation of dust particles.[2][6]

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor accumulation.[2][6]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

Procedural Steps for Handling:

  • Preparation:

    • Ensure all necessary PPE is correctly donned.

    • Verify that the work area is clean and uncluttered.

  • Dispensing Solid this compound:

    • Handle the container with care to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid.

    • Keep the container tightly closed when not in use.[2]

  • Preparing Solutions:

    • Slowly add the solid to the solvent to prevent splashing.

    • If heating is required, do so under controlled conditions and with adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6][7]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Emergency Procedures and Disposal Plan

Spill Cleanup: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Contain:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[2][8]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2][3] This should be done in accordance with all applicable local, state, and federal regulations.[2]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated, sealed bag and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers.[2] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional guidelines.

Quantitative Data Summary

PropertyValue
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol [1]
Appearance Pale-yellow to Yellow Solid[9]
Melting Point >300 °C / 572 °F[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area handle_dispense Dispense Solid prep_area->handle_dispense handle_solution Prepare Solution handle_dispense->handle_solution disp_waste Dispose as Hazardous Waste handle_dispense->disp_waste Spill post_wash Wash Hands & Skin handle_solution->post_wash handle_solution->disp_waste Spill post_clean Clean Work Area post_wash->post_clean post_ppe Dispose of PPE post_clean->post_ppe post_ppe->disp_waste disp_container Handle Empty Containers disp_waste->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Aminoisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.